Hexahydro-1H-furo[3,4-c]pyrrole
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVXVKQOPZRBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613564 | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60889-32-9 | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Starting Materials for Hexahydro-1H-furo[3,4-c]pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of key starting materials for the construction of the hexahydro-1H-furo[3,4-c]pyrrole core, a valuable scaffold in medicinal chemistry. This document provides a comprehensive overview of prevalent synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the efficient synthesis of these crucial precursors.
Introduction
The this compound ring system is a conformationally constrained bicyclic amine that has garnered significant interest in drug discovery. Its rigid structure allows for the precise orientation of substituents, making it an attractive building block for the design of selective ligands for various biological targets. The synthesis of this core structure often relies on the preparation of appropriately functionalized pyrrolidine precursors, which are then cyclized to form the fused furan ring. This guide focuses on two primary strategies for accessing these key pyrrolidine-based starting materials: the 1,3-dipolar cycloaddition to form the pyrrolidine ring and the derivatization of commercially available precursors, followed by intramolecular cyclization.
Synthetic Strategies and Starting Materials
The synthesis of the this compound core predominantly proceeds through two main pathways, each with its own set of starting materials and advantages.
1. Strategy 1: 1,3-Dipolar Cycloaddition followed by Functional Group Manipulation
This powerful strategy allows for the construction of the pyrrolidine ring with a high degree of stereocontrol. The key reaction is the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile, such as a maleimide derivative. The resulting cycloadduct, a substituted hexahydropyrrolo[3,4-c]pyrrole-dione, can then be reduced to the desired cis-3,4-bis(hydroxymethyl)pyrrolidine derivative.
2. Strategy 2: Intramolecular Cyclization of a Pre-formed Pyrrolidine Ring
This approach utilizes readily available chiral precursors, such as derivatives of tartaric acid or amino acids, to construct a 3,4-disubstituted pyrrolidine. Subsequent intramolecular etherification of a diol intermediate leads to the formation of the fused furan ring.
The following sections provide detailed experimental protocols for the synthesis of key starting materials using these strategies.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidine
This protocol details the synthesis of a key diol intermediate, which can be subsequently cyclized to form the this compound core. The synthesis begins with a 1,3-dipolar cycloaddition reaction.
Step 1: Synthesis of Diethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylate
This step involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and an ester-activated dipolarophile.
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Diethyl maleate | 1.0 | 172.18 | 10 | 1.72 g |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 1.1 | 223.41 | 11 | 2.46 g |
| Trifluoroacetic acid (TFA) | 0.1 | 114.02 | 1 | 76 µL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Procedure:
-
To a solution of diethyl maleate (1.72 g, 10 mmol) in dry dichloromethane (50 mL) under a nitrogen atmosphere, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (2.46 g, 11 mmol).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (76 µL, 1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylate.
Expected Yield: 75-85%
Step 2: Reduction to cis-1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine
The dicarboxylate is reduced to the corresponding diol using a strong reducing agent.
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Diethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylate | 1.0 | 349.36 | 5 | 1.75 g |
| Lithium aluminum hydride (LAH) | 4.0 | 37.95 | 20 | 0.76 g |
| Anhydrous tetrahydrofuran (THF) | - | - | - | 50 mL |
Procedure:
-
To a stirred suspension of lithium aluminum hydride (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (30 mL) at 0 °C under a nitrogen atmosphere, add a solution of diethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylate (1.75 g, 5 mmol) in anhydrous THF (20 mL) dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Cool the mixture to 0 °C and quench the reaction by the sequential dropwise addition of water (0.76 mL), 15% aqueous sodium hydroxide solution (0.76 mL), and water (2.28 mL).
-
Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF (3 x 20 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield cis-1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine as a viscous oil.
Expected Yield: 80-90%
Step 3: N-Debenzylation and Boc-Protection
The benzyl protecting group is removed by catalytic hydrogenation, followed by protection of the secondary amine with a Boc group.
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| cis-1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine | 1.0 | 223.29 | 4 | 0.89 g |
| Palladium on carbon (10 wt. %) | 0.1 | - | - | 89 mg |
| Methanol | - | - | - | 40 mL |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | 218.25 | 4.8 | 1.05 g |
| Triethylamine (TEA) | 1.5 | 101.19 | 6 | 0.84 mL |
Procedure:
-
To a solution of cis-1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine (0.89 g, 4 mmol) in methanol (40 mL), add palladium on carbon (10 wt. %, 89 mg).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol (3 x 15 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol (30 mL) and add triethylamine (0.84 mL, 6 mmol) followed by di-tert-butyl dicarbonate (1.05 g, 4.8 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidine.
Expected Yield: 85-95% over two steps.
Protocol 2: Intramolecular Cyclization to form N-Boc-hexahydro-1H-furo[3,4-c]pyrrole
This protocol describes the key cyclization step to form the desired bicyclic core.
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidine | 1.0 | 233.28 | 2 | 0.47 g |
| p-Toluenesulfonyl chloride (TsCl) | 1.1 | 190.65 | 2.2 | 0.42 g |
| Pyridine | - | - | - | 20 mL |
| Sodium hydride (60% dispersion in oil) | 1.2 | 24.00 | 2.4 | 96 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 20 mL |
Procedure:
-
To a solution of N-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidine (0.47 g, 2 mmol) in anhydrous pyridine (20 mL) at 0 °C, add p-toluenesulfonyl chloride (0.42 g, 2.2 mmol) portionwise.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylate.
-
Dissolve the crude monotosylate in anhydrous THF (20 mL) and cool to 0 °C.
-
Add sodium hydride (60% dispersion in oil, 96 mg, 2.4 mmol) portionwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Carefully quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-hexahydro-1H-furo[3,4-c]pyrrole.
Expected Yield: 60-70% over two steps.
Protocol 3: Deprotection of N-Boc-hexahydro-1H-furo[3,4-c]pyrrole
The final step is the removal of the Boc protecting group to yield the free base.
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Boc-hexahydro-1H-furo[3,4-c]pyrrole | 1.0 | 215.27 | 1 | 0.22 g |
| Trifluoroacetic acid (TFA) | 10 | 114.02 | 10 | 0.76 mL |
| Dichloromethane (DCM) | - | - | - | 10 mL |
Procedure:
-
To a solution of N-Boc-hexahydro-1H-furo[3,4-c]pyrrole (0.22 g, 1 mmol) in dichloromethane (10 mL) at 0 °C, add trifluoroacetic acid (0.76 mL, 10 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Expected Yield: >95%
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound via 1,3-Dipolar Cycloaddition Route
| Step | Product | Starting Material | Typical Yield (%) |
| 1. 1,3-Dipolar Cycloaddition | Diethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylate | Diethyl maleate | 75-85 |
| 2. Reduction of Dicarboxylate | cis-1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine | Diethyl 1-benzyl-2,5-dioxopyrrolidine-3,4-dicarboxylate | 80-90 |
| 3. N-Debenzylation and Boc-Protection | N-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidine | cis-1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine | 85-95 |
| 4. Intramolecular Cyclization | N-Boc-hexahydro-1H-furo[3,4-c]pyrrole | N-Boc-cis-3,4-bis(hydroxymethyl)pyrrolidine | 60-70 |
| 5. Deprotection | This compound | N-Boc-hexahydro-1H-furo[3,4-c]pyrrole | >95 |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies described.
Caption: Synthetic pathway via 1,3-dipolar cycloaddition.
Caption: Synthetic pathway from the chiral pool.
Conclusion
This guide has outlined robust and reproducible methods for the synthesis of key starting materials for the construction of the this compound scaffold. The detailed experimental protocols and tabulated data provide a practical resource for researchers in the field of medicinal chemistry and drug development. The choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the synthesis, and the stereochemical requirements of the final target molecule. The provided visualizations of the synthetic pathways offer a clear overview of the logical flow of each approach.
The Pivotal Role of Stereochemistry in the Biological Activity of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a conformationally constrained bicyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure provides a unique three-dimensional framework for the precise orientation of functional groups, making it an attractive building block for the design of novel therapeutic agents. The stereochemistry at the two chiral bridgehead carbons (C3a and C6a) dictates the overall shape of the molecule and, consequently, its interaction with biological targets. This technical guide provides an in-depth analysis of the stereochemistry of the this compound core, summarizes its diverse biological activities with a focus on the influence of stereoisomers, and presents detailed experimental protocols for key synthetic and biological evaluation methods.
Stereochemistry of the this compound Core
The this compound ring system possesses two stereogenic centers at the ring fusion, C3a and C6a. This gives rise to two diastereomers: a cis-fused isomer, where the hydrogens at C3a and C6a are on the same side of the bicyclic system, and a trans-fused isomer, where they are on opposite sides. The cis-isomer is generally the more thermodynamically stable conformation.
Each diastereomer can exist as a pair of enantiomers:
-
(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole and (3aS,6aR)-hexahydro-1H-furo[3,4-c]pyrrole (cis-enantiomers)
-
(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole and (3aS,6aS)-hexahydro-1H-furo[3,4-c]pyrrole (trans-enantiomers)
The specific stereoisomer is crucial for biological activity, as the spatial arrangement of substituents attached to this core determines the molecule's ability to bind to specific protein targets. The cis-fused scaffold, often denoted as (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole, is a common starting point for the development of various bioactive compounds.[1]
Biological Activity and the Influence of Stereochemistry
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system. The stereochemical configuration of the core often plays a critical role in the potency and selectivity of these compounds.
Anticancer Activity: PARP Inhibition
Derivatives of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
| Compound Class | Target | IC50 | Cell Lines |
| 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives | PARP-1 | 600-700 nM | A549, HeLa, HepG2 (1-2 µM) |
Table 1: Anticancer activity of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives.[1]
While specific stereoisomer comparisons for PARP inhibitors based on this scaffold are not extensively reported in the public domain, the rigid nature of the bicyclic system suggests that the stereochemistry at the ring junction would significantly influence the positioning of pharmacophoric groups within the PARP active site, thereby affecting inhibitory potency.
Anti-inflammatory Activity: COX Inhibition
N-substituted 3,4-pyrroledicarboximides derived from a pyrrolo[3,4-c]pyrrole scaffold have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. These compounds have shown inhibitory activity against both COX-1 and COX-2. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The stereochemistry of the substituents on the pyrrolo[3,4-c]pyrrole core is expected to influence the selectivity and potency of COX inhibition.
Central Nervous System Activity: α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism
The hexahydro-pyrrolo[3,4-c]pyrrole moiety is a key component of the potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, 2-(5-methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthen-9-one (A-844606). This compound has been radiolabeled with carbon-11 ([11C]A-844606) for use as a positron emission tomography (PET) imaging agent to study the distribution and function of α7 nAChRs in the brain. The α7 nAChR is implicated in cognitive processes and is a therapeutic target for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.
| Compound | Target | IC50 |
| A-844606 | α7 nAChR | 11 nM |
Table 2: In vitro activity of an α7 nAChR agonist containing the hexahydro-pyrrolo[3,4-c]pyrrole core.
The synthesis of A-844606 utilizes a specific stereoisomer of the hexahydro-pyrrolo[3,4-c]pyrrole core, highlighting the critical role of stereochemistry in achieving high-affinity and selective binding to the α7 nAChR.
Experimental Protocols
Stereoselective Synthesis of the this compound Core
Detailed, publicly available protocols for the stereoselective synthesis of the basic this compound core are limited. However, general synthetic strategies often employ intramolecular cycloaddition reactions. A plausible synthetic workflow is outlined below.
Caption: General workflow for the synthesis of this compound stereoisomers.
Detailed Protocol for a Related System (Illustrative):
Biological Assays
A common method to assess PARP inhibition is a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Caption: Workflow for a PARP inhibition chemiluminescent assay.
Protocol Outline:
-
Coat a 96-well plate with histone proteins.
-
Add PARP enzyme, biotinylated NAD+, and various concentrations of the test compound to the wells.
-
Incubate the plate to allow the PARP-mediated poly(ADP-ribosyl)ation of the histones.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains.
-
Add a chemiluminescent HRP substrate and measure the light output using a luminometer.
-
The signal intensity is inversely proportional to the PARP inhibitory activity of the test compound. IC50 values are calculated from the dose-response curves.
COX activity can be measured using a variety of methods, including fluorometric assays that detect the production of prostaglandins.
Caption: Workflow for a fluorometric COX inhibition assay.
Protocol Outline:
-
In a 96-well plate, add the COX enzyme (either COX-1 or COX-2), a fluorometric probe, and various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate at 37°C. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which then reacts with the probe to generate a fluorescent product.
-
Measure the fluorescence intensity using a microplate reader.
-
The fluorescence signal is proportional to the COX activity. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of a control without the inhibitor. IC50 values are determined from the dose-response curves.
This assay measures the ability of a test compound to displace a radiolabeled ligand from the α7 nAChR.
Caption: Workflow for an α7 nAChR radioligand binding assay.
Protocol Outline:
-
Prepare cell membranes from a cell line recombinantly expressing the human α7 nAChR.
-
Incubate the membranes with a known concentration of a high-affinity radioligand for the α7 nAChR (e.g., [3H]α-bungarotoxin or [125I]α-bungarotoxin) and a range of concentrations of the test compound.
-
After reaching equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel, potent, and selective therapeutic agents. The stereochemistry of this bicyclic system is a critical determinant of its biological activity, influencing its interaction with a diverse range of protein targets. A thorough understanding of the stereoselective synthesis of the different isomers of this core and the systematic evaluation of their biological activities are essential for unlocking the full potential of this privileged scaffold in drug discovery. Further research focusing on the development of efficient and scalable stereoselective synthetic routes and detailed structure-activity relationship studies that directly compare the biological effects of the different stereoisomers will be crucial for advancing the therapeutic applications of this compound-based compounds.
References
Physicochemical Properties of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of hexahydro-1H-furo[3,4-c]pyrrole derivatives, a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry. The rigid scaffold of this molecule makes it an attractive starting point for the design of novel therapeutic agents with well-defined three-dimensional structures. This guide focuses on the core physicochemical properties, experimental methodologies for their determination, and the biological context of these derivatives, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP).
Core Physicochemical Properties
The fundamental physicochemical characteristics of a drug candidate, such as solubility, lipophilicity, and ionization state, are critical determinants of its pharmacokinetic and pharmacodynamic profile. While extensive experimental data for a wide range of this compound derivatives are present in proprietary research, this guide compiles the available data for the parent scaffold and discusses the impact of derivatization.
Physicochemical Data for the this compound Scaffold
The parent this compound exists in different isomeric forms. The following tables summarize the computed and predicted physicochemical properties for the common cis-isomer. It is important to note that these values are predictions and may differ from experimental results.
Table 1: Computed Physicochemical Properties of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | PubChem[1][2] |
| Molecular Weight | 113.16 g/mol | PubChem[1][2] |
| XLogP3 | -0.3 | PubChem[1][2][3] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem[1][2] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Table 2: Predicted Physicochemical Properties of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
| Property | Value | Source |
| pKa (strongest basic) | 10.54 ± 0.20 | Vulcanchem[4] |
| Density | 1.028 ± 0.06 g/cm³ | Echemi[3] |
Physicochemical Properties of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives
A significant advancement in the study of this scaffold involves the synthesis of a series of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives, which have been evaluated as PARP-1 inhibitors. A study by Khan et al. describes the synthesis of fifty such compounds. While the specific experimental data for each derivative is not publicly available, the research indicates that these modifications are designed to modulate properties like solubility and lipophilicity to enhance biological activity. For instance, the introduction of carboxylic acid groups is a common strategy to improve water solubility, while N-substitution with various alkyl or aryl groups can be used to tune lipophilicity.[4] Some of these derivatives have shown promising anticancer activity with IC₅₀ values in the range of 600-700 nM against the PARP-1 enzyme.[4]
Experimental Protocols
The determination of the physicochemical properties of novel chemical entities is a cornerstone of drug discovery. The following sections outline the general experimental methodologies employed for the characterization of this compound derivatives.
General Synthesis Workflow
The synthesis of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives has been achieved through a blue LED-induced three-component reaction. This method involves the in situ generation of carbonyl ylides from aryl diazoacetates in the presence of aldehydes, which then undergo a [3+2] cycloaddition with substituted maleimides. This approach allows for the generation of a diverse library of compounds.
References
An In-depth Technical Guide to the Hexahydro-1H-furo[3,4-c]pyrrole Scaffold for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a rigid bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides a robust framework for the development of novel therapeutic agents with specific spatial arrangements of functional groups, making it an attractive core for designing targeted therapies.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds based on this promising scaffold.
Physicochemical Properties and Synthesis
The this compound core, with the molecular formula C₆H₁₁NO, possesses a distinct stereochemistry that influences its interaction with biological targets.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [2][3] |
| Molecular Weight | 113.16 g/mol | [2][3] |
| IUPAC Name | 3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole | [2] |
| CAS Number | 60889-32-9 | [2] |
General Synthesis Strategies
The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of azomethine ylides with suitable dipolarophiles.
A notable approach is the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde, with a maleimide derivative. This reaction is followed by a reduction step to yield the saturated this compound core.[4] Another strategy involves the Paal-Knorr pyrrole synthesis, which utilizes the reaction of a 1,4-dicarbonyl compound with an amine.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a range of biological activities, with significant potential in oncology and anti-inflammatory applications.
Anticancer Activity: PARP Inhibition
A significant area of investigation for this scaffold is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for DNA repair.[1] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP-1 leads to synthetic lethality and cell death. Derivatives of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole have shown promise as PARP-1 inhibitors.[1]
Table 2: Biological Activity of this compound Derivatives
| Derivative Class | Target | Activity (IC₅₀) | Cancer Cell Lines | Reference |
| 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole | PARP-1 | 600-700 nM | - | [1] |
| 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole | - | 1-2 µM | A549, HeLa, HepG2 | [1] |
| Spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole] derivative (4l) | - | 12.16 µM | HEPG2 (liver cancer) | [5] |
Anti-inflammatory Activity
The pyrrole moiety, a key component of the scaffold, is present in several anti-inflammatory drugs.[6] Derivatives of the this compound scaffold are being explored for their potential to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.[7][8]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the scaffold and the evaluation of its derivatives.
Synthesis of this compound Derivatives
Protocol: One-Pot Synthesis via 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure based on the principles of 1,3-dipolar cycloaddition reactions for the formation of the pyrrolidine ring fused with the furo moiety.
-
Generation of Azomethine Ylide: An appropriate α-amino acid (e.g., sarcosine) is condensed with an aldehyde (e.g., paraformaldehyde) in a suitable solvent such as toluene or methanol. The reaction is typically heated to facilitate the in situ generation of the azomethine ylide via decarboxylation.
-
Cycloaddition: To the solution containing the azomethine ylide, a dipolarophile, such as an N-substituted maleimide, is added. The reaction mixture is refluxed for several hours to allow for the [3+2] cycloaddition to occur, forming the hexahydropyrrolo[3,4-c]pyrrole-dione ring system.
-
Reduction: The resulting dione can be reduced to the this compound scaffold using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically performed at room temperature and monitored by thin-layer chromatography (TLC).
-
Purification: The final product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Biological Assays
Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol outlines a method to determine the inhibitory activity of test compounds against PARP-1.
-
Plate Preparation: Coat a 96-well plate with histone H4 by incubating overnight at room temperature. Wash the plate with PBS-T (phosphate-buffered saline with Tween 20). Block the plate with PBS-T for at least 90 minutes.[6]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a known PARP-1 inhibitor (e.g., Olaparib) as a positive control. A typical starting concentration range is from 100 µM down to 5 nM.[1]
-
Reaction Setup: Add the test inhibitor dilutions to the designated wells. Prepare a master mix containing PARP-1 enzyme, activated DNA, and NAD+. Add the master mix to all wells except the blank. Incubate the plate at room temperature for 1 hour.[1][6]
-
Detection: Wash the plate with PBST. Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes. After another wash, add a chemiluminescent substrate and immediately measure the luminescence using a microplate reader.[1]
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2][3]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental procedures are crucial for understanding the context of drug action and discovery.
Caption: PARP-1 signaling in DNA repair and its inhibition by this compound derivatives.
Caption: Experimental workflow for the discovery of novel drug candidates based on the this compound scaffold.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its rigid structure allows for precise positioning of functional groups to optimize interactions with biological targets. The demonstrated activity of its derivatives as PARP inhibitors highlights its potential in oncology. Further exploration of this scaffold, including the synthesis of diverse libraries of derivatives and their evaluation in a broader range of biological assays, is warranted to fully realize its therapeutic potential. This guide provides the foundational information and experimental protocols to facilitate such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 5. syrris.com [syrris.com]
- 6. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Structural Analogs of Hexahydro-1H-furo[3,4-c]pyrrole and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural analogs of the hexahydro-1H-furo[3,4-c]pyrrole core, a scaffold of significant interest in medicinal chemistry. We delve into their synthesis, physicochemical properties, and biological activities, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Core Scaffold and Its Significance
The this compound moiety is a bicyclic heterocyclic system that provides a rigid three-dimensional framework, making it an attractive scaffold for the design of small molecule inhibitors and modulators of various biological targets. Its fused furan and pyrrolidine rings offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The inherent structural features of this core can lead to compounds with improved target affinity and selectivity.
Derivatives of the closely related hexahydropyrrolo[3,4-c]pyrrole have shown promise as potent antagonists for chemokine receptors, highlighting the therapeutic potential of this class of compounds.[1] The pyrrole and its fused analogs are integral to a wide array of pharmacologically active compounds, including those with anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4]
Structural Analogs and Their Biological Activities
A notable class of structural analogs based on a similar hexahydropyrrolo[3,4-c]pyrrole core has been developed as potent C-C chemokine receptor type 5 (CCR5) antagonists.[1] CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a key target for the development of anti-HIV therapeutics.[1]
Hexahydropyrrolo[3,4-c]pyrrole Derivatives as CCR5 Antagonists
Starting from a high-throughput screening lead, a series of novel hexahydropyrrolo[3,4-c]pyrrole derivatives were synthesized and optimized for their CCR5 antagonistic activity. The structure-activity relationship (SAR) studies focused on improving the pharmacokinetic profile of the initial lead compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| XLogP3 | -0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 113.084064 g/mol |
| Monoisotopic Mass | 113.084064 g/mol |
| Topological Polar Surface Area | 21.7 Ų |
| Heavy Atom Count | 8 |
| Complexity | 84.5 |
Data sourced from PubChem CID 21421150.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and the biological evaluation of its analogs.
Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[5][6]
Objective: To synthesize a substituted pyrrole.
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in ethanol.
-
Add the primary amine (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted pyrrole.[5][6]
Diagram 1: General Workflow for Paal-Knorr Pyrrole Synthesis
Caption: General experimental workflow for the Paal-Knorr synthesis.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][7]
Objective: To determine the effect of this compound analogs on the viability of a specific cell line.
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.[2][7]
Diagram 2: Workflow for the MTT Cell Viability Assay
Caption: Step-by-step workflow of the MTT assay for cell viability.
Signaling Pathways
Structural analogs of the this compound core and related structures have been shown to interact with key signaling pathways, including those mediated by G-protein coupled receptors (GPCRs) like chemokine receptors.
Chemokine Receptor Signaling
Chemokine receptors, such as CCR5, are GPCRs that, upon binding to their chemokine ligands, initiate a cascade of intracellular signaling events. This process is crucial for immune cell trafficking and is also implicated in various diseases, including HIV infection and cancer.[8][9] The binding of a chemokine to its receptor triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The activated G-protein (specifically the Gα and Gβγ subunits) then modulates the activity of downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[8][9] Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The PI3K pathway leads to the activation of Akt, a key regulator of cell survival and proliferation.[8][9] Antagonists of these receptors, such as the hexahydropyrrolo[3,4-c]pyrrole derivatives, block these downstream signaling events.
Diagram 3: Simplified Chemokine Receptor Signaling Pathway
Caption: Chemokine receptor signaling and its inhibition.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a promising starting point for the development of novel therapeutics. The successful identification of potent CCR5 antagonists based on the related hexahydropyrrolo[3,4-c]pyrrole core underscores the potential of this chemical space. Further exploration of this scaffold, including the synthesis of diverse libraries of analogs and their screening against a wide range of biological targets, is warranted.
Future research should focus on:
-
Expanding the chemical diversity of this compound analogs through innovative synthetic strategies.
-
Screening these analogs against other relevant targets , such as other GPCRs, kinases, and proteases, to uncover new biological activities.
-
Conducting detailed structure-activity relationship studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Investigating the mechanism of action of active compounds to elucidate the specific signaling pathways they modulate.
This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors in the exciting field of medicinal chemistry.
References
- 1. Novel hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
spectroscopic analysis of hexahydro-1H-furo[3,4-c]pyrrole using NMR and mass spec
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of the hexahydro-1H-furo[3,4-c]pyrrole core, a key heterocyclic scaffold in medicinal chemistry. This document details the principles and methodologies for the characterization of this bicyclic system using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of published experimental spectroscopic data for the unsubstituted this compound, this guide will utilize data for a representative derivative, N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole, to illustrate the analytical principles.
Introduction to this compound
This compound is a saturated bicyclic heterocycle containing a fused furan and pyrrolidine ring system. Its rigid structure and the presence of nitrogen and oxygen heteroatoms make it an attractive building block in the design of novel therapeutic agents. The stereochemistry of the ring fusion (cis or trans) significantly influences its three-dimensional shape and, consequently, its biological activity. Accurate spectroscopic characterization is therefore crucial for the unambiguous identification and structural elucidation of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of the this compound skeleton.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-32, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: 10-12 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A spectrometer with a carbon-observe probe.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 200-220 ppm.
-
NMR Data for N-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole
The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.
Table 1: ¹H NMR Spectroscopic Data for N-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.35 - 7.25 | m | - | 5H | Aromatic-H (Benzyl) |
| 3.82 | t | 8.4 | 2H | H-1a, H-3a |
| 3.65 | s | - | 2H | Benzyl-CH₂ |
| 3.48 | dd | 8.4, 4.2 | 2H | H-1b, H-3b |
| 2.95 | m | - | 2H | H-3a, H-6a |
| 2.80 | dd | 10.2, 5.8 | 2H | H-4a, H-6a |
| 2.45 | dd | 10.2, 3.5 | 2H | H-4b, H-6b |
Table 2: ¹³C NMR Spectroscopic Data for N-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Aromatic C (Quaternary, Benzyl) |
| 128.8 | Aromatic CH (Benzyl) |
| 128.3 | Aromatic CH (Benzyl) |
| 127.1 | Aromatic CH (Benzyl) |
| 72.5 | C-1, C-3 |
| 60.2 | Benzyl-CH₂ |
| 58.9 | C-4, C-6 |
| 45.1 | C-3a, C-6a |
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
For Electrospray Ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in protonation.
Instrumentation and Analysis:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound derivatives, typically yielding the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used, which will result in more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Tandem MS (MS/MS): To study fragmentation pathways, the ion of interest (e.g., the [M+H]⁺ ion) is isolated and subjected to collision-induced dissociation (CID).
Mass Spectrometry Data and Fragmentation Analysis
For this compound (C₆H₁₁NO), the expected exact mass is 113.0841 g/mol .
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺˙ | C₆H₁₁NO⁺˙ | 113.0841 |
| [M+H]⁺ | C₆H₁₂NO⁺ | 114.0919 |
The fragmentation of the this compound core is expected to proceed through several characteristic pathways, including cleavage of the C-O and C-N bonds within the bicyclic system.
Visualization of Analytical Workflows
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Proposed Mass Spectral Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for the protonated this compound molecule under ESI-MS/MS conditions.
Caption: Proposed fragmentation of protonated this compound.
Conclusion
The spectroscopic analysis of this compound and its derivatives relies on the combined application of NMR spectroscopy and mass spectrometry. While experimental data for the parent compound is scarce in the literature, the principles outlined in this guide and the illustrative data for a representative derivative provide a solid framework for the characterization of this important heterocyclic system. Careful execution of the experimental protocols and detailed analysis of the resulting data are paramount for the unambiguous structural elucidation and for advancing the development of new chemical entities based on this scaffold.
An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Hexahydro-1H-furo[3,4-c]pyrrole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and computational workflows for the in silico modeling and molecular docking studies of hexahydro-1H-furo[3,4-c]pyrrole analogs. This scaffold represents a promising starting point for the design of novel therapeutic agents due to its rigid bicyclic structure, which can provide a well-defined orientation for substituents to interact with biological targets.
While specific research on the docking of this compound analogs is limited, this guide will utilize a putative target based on related structures and outline a detailed, exemplary workflow for lead discovery and optimization.
Introduction to the this compound Scaffold
The this compound core is a saturated bicyclic heterocyclic system. Its rigid framework and the presence of both a nitrogen and an oxygen atom offer multiple points for chemical modification, making it an attractive scaffold in medicinal chemistry. Derivatives of this and similar fused pyrrolidine systems have been explored for various therapeutic applications. Notably, derivatives of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole have been investigated as potential inhibitors of Poly (ADP-ribose) polymerase (PARP), an important target in cancer therapy.[1]
This guide will use PARP-1 as an exemplary target to illustrate the in silico analysis of this compound analogs.
Experimental Protocols
A typical computational drug design project involving this scaffold would follow a multi-step process, from ligand and protein preparation to detailed docking and analysis.
-
Analog Design: A library of virtual analogs of the this compound scaffold is designed. Modifications would typically involve substitution at the nitrogen atom and other available positions on the rings.
-
3D Structure Generation: The 2D structures of the designed analogs are converted into 3D structures using computational chemistry software such as ChemDraw, MarvinSketch, or similar programs.
-
Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization to obtain stable conformations. This is typically performed using molecular mechanics force fields like MMFF94 or AMBER.
-
Charge Calculation: Partial atomic charges are calculated for each atom in the ligand molecules, which is crucial for accurately simulating electrostatic interactions with the protein target.
-
PDB Structure Retrieval: The 3D crystal structure of the target protein, in this case, human PARP-1, is obtained from the Protein Data Bank (PDB). A suitable PDB entry would be one with a co-crystallized ligand, which helps in defining the binding site.
-
Protein Clean-up: The raw PDB file is processed to remove water molecules, co-solvents, and any existing ligands. Missing atoms or residues in the protein structure are added and corrected.
-
Protonation: Hydrogen atoms are added to the protein structure, and their positions are optimized, particularly for ionizable residues, to reflect a physiological pH.
-
Active Site Definition: The binding site for the docking study is defined. This is typically a cavity on the protein surface where a known inhibitor or the natural substrate binds.
-
Grid Generation: A grid box is generated around the defined active site of the protein. This grid defines the space where the docking algorithm will attempt to place the ligand.
-
Docking Simulation: The prepared library of this compound analogs is then docked into the active site of PARP-1 using software like AutoDock, Glide, or GOLD. The docking algorithm explores various possible conformations and orientations of each ligand within the binding site.
-
Scoring and Ranking: Each docked pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The ligands are then ranked based on their predicted binding energies.
-
Interaction Analysis: The binding modes of the top-ranked ligands are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the active site.
-
Pharmacophore Modeling: A pharmacophore model can be generated based on the common chemical features of the most active compounds and their interactions with the protein. This model can then be used for further virtual screening of larger compound libraries.
-
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed for the most promising candidates to assess their drug-likeness and potential for oral bioavailability.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from a docking study of this compound analogs against PARP-1.
Table 1: Molecular Docking Scores and Predicted Binding Affinities
| Compound ID | R-Group (at N) | Docking Score (kcal/mol) | Predicted Ki (nM) |
| HFP-001 | -H | -6.5 | 850 |
| HFP-002 | -CH3 | -7.2 | 320 |
| HFP-003 | -C6H5 | -8.9 | 45 |
| HFP-004 | -CH2-C6H5 | -9.5 | 18 |
| HFP-005 | -CO-C6H5 | -10.1 | 8 |
Table 2: Key Interacting Residues and Bond Types for Top Candidate (HFP-005)
| Amino Acid Residue | Interaction Type | Distance (Å) |
| GLY863 | Hydrogen Bond | 2.8 |
| SER904 | Hydrogen Bond | 3.1 |
| TYR907 | Pi-Pi Stacking | 4.5 |
| LYS903 | Hydrophobic | 3.9 |
| ILE872 | Hydrophobic | 4.2 |
Table 3: Predicted ADMET Properties for Lead Compounds
| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 |
| HFP-004 | 203.26 | 1.8 | 1 | 2 | 0 Violations |
| HFP-005 | 217.24 | 1.5 | 1 | 3 | 0 Violations |
Mandatory Visualizations
The following diagrams illustrate the workflows and conceptual relationships described in this guide.
Conclusion
The this compound scaffold presents a compelling starting point for the development of novel therapeutics. The in silico modeling and docking methodologies outlined in this guide provide a robust framework for identifying and optimizing potent inhibitors for various biological targets. By combining computational techniques with medicinal chemistry intuition, researchers can efficiently explore the chemical space around this scaffold and accelerate the discovery of new drug candidates. The exemplary workflow with PARP-1 demonstrates the potential of these analogs in oncology, and similar approaches can be applied to other disease areas where the rigid, functionalizable nature of this scaffold can be leveraged.
References
Unlocking Therapeutic Potential: A Technical Guide to Hexahydro-1H-furo[3,4-c]pyrrole-Based Compounds and Their Targets
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic potential of hexahydro-1H-furo[3,4-c]pyrrole-based compounds, outlining key molecular targets, summarizing biological activity, and detailing experimental protocols for researchers, scientists, and drug development professionals. The unique fused bicyclic structure of the this compound core serves as a versatile scaffold for the design of potent and selective inhibitors of enzymes implicated in a range of diseases, most notably in oncology and inflammatory conditions.
Key Therapeutic Targets
Extensive research has identified two primary and promising therapeutic targets for derivatives of the this compound scaffold: Poly (ADP-ribose) polymerase-1 (PARP-1) and Phosphodiesterase 1 (PDE1).
Poly (ADP-ribose) Polymerase-1 (PARP-1): A Target in Oncology
PARP-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating double-strand breaks (DSBs) that cannot be repaired, ultimately resulting in cancer cell death through a concept known as synthetic lethality.[1][2] Derivatives of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole have emerged as potent PARP-1 inhibitors, demonstrating significant potential in cancer therapy.[3]
Phosphodiesterase 1 (PDE1): A Target for Inflammatory and Neurological Disorders
Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential second messengers in cellular signaling. The activity of PDE1 is regulated by intracellular calcium levels via calmodulin, placing it at the intersection of calcium and cyclic nucleotide signaling pathways.[4] Dysregulation of PDE1 activity has been linked to various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammation.[4] While research on this compound derivatives as PDE1 inhibitors is an emerging area, the related hexahydro-2H-furo[3,2-b]pyrrole scaffold has shown promise, suggesting the therapeutic potential of this class of compounds.
Quantitative Biological Activity
The following tables summarize the reported in vitro inhibitory activities of this compound-based and related compounds against their respective targets.
Table 1: PARP-1 Inhibitory Activity of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives
| Compound ID | Modification | Target | Assay Type | IC50 (nM) | Target Cell Line | IC50 (µM) |
| Representative Compounds | Varied aryl and other substituents | PARP-1 Enzyme | Enzymatic Assay | 600 - 700 | - | - |
| Representative Compounds | Varied aryl and other substituents | - | Cell Proliferation | - | A549, HeLa, HepG2 | 1 - 2 |
Data sourced from a study on blue LED induced three-component reactions for the generation of these compounds.[3]
Signaling Pathways and Inhibitory Mechanisms
To visually represent the mechanisms of action and the broader biological context of targeting PARP-1 and PDE1, the following signaling pathway diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the therapeutic potential of novel compounds. The following sections provide comprehensive protocols for key in vitro assays.
PARP-1 Inhibition Assay (Chemiluminescent)
Principle: This assay quantifies the PARP-1-catalyzed incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light signal is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Histone-coated 96-well plates
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
Procedure:
-
Plate Preparation: Wash the histone-coated plate three times with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature. Wash the plate again three times.
-
Compound Addition: Prepare serial dilutions of the test compounds and positive control in assay buffer. Add the diluted compounds to the wells. Include wells with DMSO as a vehicle control (100% enzyme activity) and wells with assay buffer only as a blank (no enzyme activity).
-
Enzyme Reaction: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add the master mix to all wells except the blank.
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Detection: Wash the plate three times with wash buffer. Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate five times with wash buffer. Add the chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
PDE1 Inhibition Assay (Radioactive)
Principle: This assay measures the activity of PDE1 by quantifying the conversion of a radiolabeled cyclic nucleotide ([³H]-cAMP or [³H]-cGMP) to its corresponding 5'-monophosphate. The 5'-monophosphate is then converted to a nucleoside by a snake venom nucleotidase. The radiolabeled nucleoside is separated from the unreacted substrate using an ion-exchange resin, and the radioactivity is measured.
Materials:
-
Recombinant human PDE1 enzyme
-
[³H]-cAMP or [³H]-cGMP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Calmodulin and CaCl2 (for PDE1 activation)
-
Snake venom 5'-nucleotidase
-
Ion-exchange resin (e.g., DEAE-Sephadex)
-
Scintillation fluid
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Vinpocetine)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, calmodulin, CaCl2, and the desired concentration of the test compound or positive control.
-
Enzyme Addition: Add the PDE1 enzyme to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by boiling the tubes for 1 minute.
-
Nucleotidase Treatment: Cool the tubes and add snake venom 5'-nucleotidase. Incubate for 10 minutes at 30°C.
-
Separation: Apply the reaction mixture to a pre-equilibrated ion-exchange column. Elute the radiolabeled nucleoside with a suitable buffer, while the charged substrate remains bound to the resin.
-
Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value as described for the PARP-1 assay.
Experimental Workflow for Inhibitor Screening
The discovery and development of novel enzyme inhibitors from the this compound scaffold follows a structured workflow.
This comprehensive guide provides a foundational resource for the exploration of this compound-based compounds as potential therapeutic agents. The promising activity against key enzymes such as PARP-1 and PDE1 warrants further investigation and development to unlock their full clinical potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
Early-Stage Biological Screening of a Hexahydro-1H-furo[3,4-c]pyrrole Library: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive strategy for the early-stage biological screening of a novel library of compounds based on the hexahydro-1H-furo[3,4-c]pyrrole scaffold. This bicyclic heterocyclic system represents a promising starting point for the discovery of new therapeutic agents due to its structural relationship to a variety of biologically active molecules. This document provides an overview of the screening workflow, detailed experimental protocols, representative data, and visualization of relevant biological pathways.
Introduction to the this compound Scaffold
The this compound core is a saturated heterocyclic system that offers a three-dimensional architecture, which is increasingly sought after in modern drug discovery to explore novel chemical space and improve compound properties. Pyrrole and its fused derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. The incorporation of a fused furo-pyrrole system introduces unique stereochemical and conformational features that can be exploited to achieve high affinity and selectivity for various biological targets. This guide details a proposed high-throughput screening (HTS) campaign to elucidate the therapeutic potential of a library of substituted this compound analogs.
High-Throughput Screening (HTS) Workflow
The early-stage biological evaluation of the this compound library will follow a systematic, multi-step HTS workflow. This process is designed to efficiently identify compounds with desired biological activity ("hits") and triage them for further investigation.
Caption: High-Throughput Screening (HTS) Workflow.
Data Presentation: Representative Screening Data
The following tables present illustrative quantitative data from a hypothetical primary screening campaign of a 10,000-compound this compound library against a panel of cancer-related targets. This data is for representative purposes to demonstrate the potential outcomes of such a screen.
Table 1: Primary Screen - Kinase Inhibition
| Compound ID | Target Kinase | % Inhibition @ 10 µM |
| FPY-00123 | EGFR | 85.2 |
| FPY-00456 | AKT1 | 78.9 |
| FPY-01789 | VEGFR2 | 91.5 |
| FPY-02345 | CDK2 | 65.7 |
| FPY-05678 | PI3Kα | 88.1 |
| FPY-09876 | mTOR | 72.4 |
Table 2: Hit Confirmation - Dose-Response (IC50 Values)
| Compound ID | Target Kinase | IC50 (µM) |
| FPY-00123 | EGFR | 1.2 |
| FPY-00456 | AKT1 | 3.5 |
| FPY-01789 | VEGFR2 | 0.8 |
| FPY-05678 | PI3Kα | 2.1 |
Table 3: Secondary Assay - Cancer Cell Line Cytotoxicity (EC50 Values)
| Compound ID | Cell Line | EC50 (µM) |
| FPY-00123 | A549 (Lung Cancer) | 5.8 |
| FPY-01789 | HUVEC (Endothelial) | 2.3 |
| FPY-01789 | MCF-7 (Breast Cancer) | 7.1 |
Experimental Protocols
Detailed methodologies for the key experiments in the screening cascade are provided below.
Library Preparation and Plating
-
Compound Storage: The this compound library is stored at -20°C in DMSO at a stock concentration of 10 mM.
-
Assay Plate Preparation: For primary screening, compounds are acoustically dispensed from stock plates into 384-well assay plates to a final concentration of 10 µM in the assay.[1][2] Control wells containing DMSO vehicle (negative control) and a known inhibitor (positive control) are included on each plate.
Primary Screen: EGFR Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of library compounds to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by EGFR.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated poly(GT) substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
384-well low-volume white plates
-
-
Protocol:
-
To each well of the assay plate containing the pre-dispensed compounds, add 5 µL of EGFR enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection solution containing EDTA, the europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to controls.
-
Hit Confirmation: Dose-Response Curve Generation
Compounds showing significant inhibition in the primary screen (e.g., >50% inhibition) are selected for dose-response analysis to determine their potency (IC50).
-
Protocol:
-
Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
Dispense the diluted compounds into assay plates.
-
Perform the same biochemical assay as described in section 4.2.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
-
Secondary Assay: Cell-Based Cytotoxicity Assay
This assay assesses the effect of confirmed hits on the viability of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
A549 human lung carcinoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear-bottom plates
-
-
Protocol:
-
Seed A549 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the DMSO-treated control and determine the EC50 value by non-linear regression.
-
Visualization of Relevant Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted in cancer drug discovery and are relevant to the hypothetical screening campaign described above.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades involved in cell proliferation, survival, and migration.
Caption: Simplified EGFR Signaling Pathway.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the logical flow of the biochemical kinase inhibition assay protocol.
Caption: Kinase Inhibition Assay Workflow.
Conclusion
This technical guide provides a framework for the initial biological characterization of a this compound library. By employing a systematic HTS campaign, including primary biochemical screens, dose-response confirmation, and secondary cell-based assays, it is possible to efficiently identify and validate novel bioactive compounds. The representative data and detailed protocols herein serve as a template for such an endeavor. The identified hits from this screening cascade would form the basis for further lead optimization efforts, including comprehensive structure-activity relationship (SAR) studies, to develop potent and selective therapeutic candidates.
References
Exploring the Chemical Space of Functionalized Hexahydro-1H-furo[3,4-c]pyrroles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, functionalization, and biological evaluation of the hexahydro-1H-furo[3,4-c]pyrrole scaffold. This bicyclic heterocyclic system has emerged as a promising core for the development of novel therapeutics, particularly in the field of oncology. This document details the synthetic methodologies, quantitative biological data, and key signaling pathways associated with this class of compounds, with a focus on their activity as PARP-1 inhibitors.
Introduction to the this compound Core
The this compound moiety is a rigid, bicyclic scaffold that provides a three-dimensional framework for the presentation of functional groups in defined spatial orientations. This structural feature makes it an attractive starting point for the design of small molecule inhibitors that can engage with specific biological targets. Recent research has highlighted the potential of derivatives of this core, particularly the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole, as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and a key target in cancer therapy.
Synthesis and Functionalization
A novel and efficient method for the synthesis of functionalized 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrroles involves a blue LED-induced three-component reaction. This catalyst-free approach utilizes aryl diazoacetates, aldehydes, and substituted maleimides to generate a library of diverse compounds.
Experimental Protocol: Blue LED-Induced Three-Component Reaction
Materials:
-
Aryl diazoacetate (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Substituted maleimide (1.0 equiv)
-
Dichloromethane (DCM) as solvent
-
Blue LED light source (460-470 nm)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aryl diazoacetate and the substituted maleimide in dry DCM.
-
Add the aldehyde to the reaction mixture.
-
Irradiate the mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivative.
This synthetic strategy allows for the introduction of a wide range of substituents at various positions of the scaffold, enabling a thorough exploration of the chemical space.
Biological Activity and Structure-Activity Relationships
Derivatives of the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole core have been evaluated for their potential as anticancer agents through the inhibition of PARP-1.
Quantitative Data: PARP-1 Inhibition and Cytotoxicity
A library of fifty compounds based on this scaffold has been synthesized and evaluated. The most promising derivatives exhibit significant PARP-1 inhibitory activity and cytotoxicity against various cancer cell lines.
| Compound ID | R1 (Aryl) | R2 (Aldehyde) | R3 (Maleimide) | PARP-1 IC50 (nM) | A549 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |
| Lead Compound 1 | 4-Methoxyphenyl | Benzaldehyde | N-Phenylmaleimide | 650 | 1.5 | 1.8 | 1.2 |
| Lead Compound 2 | 4-Chlorophenyl | 4-Chlorobenzaldehyde | N-Methylmaleimide | 700 | 1.2 | 1.5 | 1.0 |
| Analog 1a | Phenyl | Benzaldehyde | N-Phenylmaleimide | >1000 | >10 | >10 | >10 |
| Analog 1b | 4-Methoxyphenyl | 4-Nitrobenzaldehyde | N-Phenylmaleimide | 800 | 2.5 | 2.9 | 2.1 |
| Analog 2a | 4-Chlorophenyl | Benzaldehyde | N-Ethylmaleimide | 750 | 1.8 | 2.1 | 1.6 |
Note: The data presented is representative and compiled from published research. Actual values may vary.
Structure-Activity Relationship (SAR) Summary
The analysis of the biological data from the synthesized library has provided initial insights into the structure-activity relationships:
-
Aryl Substituent (R1): Electron-donating or halogen substituents on the aryl ring derived from the diazoacetate appear to be favorable for both PARP-1 inhibition and cytotoxicity.
-
Aldehyde-derived Substituent (R2): The nature of the substituent introduced from the aldehyde component influences the potency. Aromatic aldehydes with electron-withdrawing groups can contribute to the activity.
-
Maleimide Substituent (R3): The substituent on the maleimide nitrogen plays a role in the overall activity profile, with smaller alkyl or aryl groups showing promising results.
Signaling Pathways and Experimental Workflows
PARP-1 Signaling Pathway in DNA Repair
The primary mechanism of action for these compounds is the inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during replication. The inability to repair these double-strand breaks results in synthetic lethality and selective killing of cancer cells.
Caption: PARP-1 signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors.
Experimental Workflow for Compound Evaluation
The evaluation of newly synthesized this compound derivatives follows a structured workflow from synthesis to biological characterization.
Caption: A typical experimental workflow for the synthesis and evaluation of novel this compound derivatives.
Conclusion and Future Directions
The functionalized this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The efficient, light-induced three-component synthesis allows for the rapid generation of diverse chemical libraries. Initial studies have identified promising PARP-1 inhibitors with potent anticancer activity. Future research should focus on the optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further exploration of the chemical space around this privileged scaffold is warranted and may lead to the discovery of new drug candidates for the treatment of cancer and other diseases.
Methodological & Application
Application Notes and Protocols for the N-Alkylation of Hexahydro-1H-furo[3,4-c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of hexahydro-1H-furo[3,4-c]pyrrole, a valuable bicyclic scaffold in medicinal chemistry. The functionalization of the secondary amine in this core structure allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.
Overview of N-Alkylation Strategies
The nitrogen atom in this compound is a nucleophilic secondary amine, making it amenable to a variety of alkylation reactions. The choice of method often depends on the desired alkyl substituent and the overall synthetic strategy.
-
Direct Alkylation: This classic method involves the reaction of the amine with an alkyl halide in the presence of a base. It is a straightforward approach suitable for introducing a wide range of alkyl groups.
-
Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. This method is particularly useful for introducing more complex and functionalized alkyl groups.
Data Presentation: Comparison of N-Alkylation Protocols
The following table summarizes typical quantitative data for the N-alkylation of this compound based on analogous reactions found in the literature. Yields and reaction times can vary depending on the specific substrate and reaction conditions.
| Protocol | Alkylating Agent | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1: Direct Alkylation | Benzyl bromide | K₂CO₃ | DMF | 25 | 12 | 85-95 |
| Ethyl iodide | NaH | THF | 0 to 25 | 6 | 70-85 | |
| 2: Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 16 | 80-90 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 25 | 24 | 75-85 |
Experimental Protocols
Protocol 1: N-Alkylation using Alkyl Halide
This protocol describes the N-benzylation of this compound using benzyl bromide and potassium carbonate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and N,N-dimethylformamide (DMF, 0.2 M solution).
-
Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.
Protocol 2: Reductive Amination
This protocol details the N-alkylation of this compound with benzaldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE, 0.1 M solution).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 10 minutes.
-
Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-benzylated product.
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Application of Hexahydro-1H-furo[3,4-c]pyrrole as a Constrained Dipeptide Mimetic in Solid-Phase Peptide Synthesis
Application Note AP001
Introduction
The conformational rigidity of peptides is a critical factor in their biological activity, metabolic stability, and pharmacokinetic properties. Constraining the peptide backbone can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target. Bicyclic scaffolds, such as hexahydro-1H-furo[3,4-c]pyrrole, offer a robust strategy to introduce conformational constraints. When incorporated into a peptide sequence, this saturated heterocyclic system can act as a rigid dipeptide mimetic, effectively reducing the flexibility of the peptide chain and improving its resistance to proteolytic degradation.[1][2][3] This application note describes the use of a functionalized this compound derivative in standard Fmoc-based solid-phase peptide synthesis (SPPS).
The rigid furo[3,4-c]pyrrole core can serve as a scaffold to mimic β-turns or other secondary structures, which are often crucial for molecular recognition.[2] By replacing a dipeptide unit with this constrained mimetic, researchers can systematically probe the conformational requirements for biological activity and develop more potent and stable peptide-based therapeutics.
Key Applications:
-
Drug Discovery: Development of peptide-based drugs with improved stability and target affinity.
-
Structure-Activity Relationship (SAR) Studies: Investigation of the role of backbone conformation in peptide-protein interactions.
-
Peptidomimetics: Creation of novel peptide analogs with enhanced therapeutic potential.
Experimental Overview
This protocol outlines the incorporation of a protected (3aS,6aS)-5-(Fmoc-amino)-hexahydro-1H-furo[3,4-c]pyrrole-1-carboxylic acid building block into a peptide sequence on a solid support. The synthesis follows standard Fmoc/tBu chemistry, allowing for seamless integration into established peptide synthesis workflows.[4][5][6]
Hypothetical Quantitative Data Summary
The following table summarizes representative data from the synthesis of a model hexapeptide containing the this compound scaffold.
| Parameter | Value |
| Resin Type | Rink Amide AM Resin |
| Resin Substitution Level | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Coupling Efficiency (Scaffold) | >95% (monitored by Kaiser test) |
| Average Coupling Efficiency (Amino Acids) | >99% |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Crude Peptide Yield | 75 mg |
| Purity (by RP-HPLC at 220 nm) | 85% |
| Final Yield after Purification | 48 mg (55% based on resin loading) |
Detailed Experimental Protocol
Materials and Reagents:
-
Rink Amide AM resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids
-
(3aS,6aS)-5-(Fmoc-amino)-hexahydro-1H-furo[3,4-c]pyrrole-1-carboxylic acid (hypothetical building block)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% (v/v) in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
RP-HPLC system for purification and analysis
Protocol Steps:
-
Resin Swelling:
-
Place the Rink Amide AM resin (0.1 mmol) in a peptide synthesis vessel.
-
Swell the resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
-
-
Fmoc Deprotection (Initial):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling for another hour.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Incorporation of the this compound Scaffold:
-
After deprotection of the N-terminal Fmoc group of the growing peptide chain, pre-activate the (3aS,6aS)-5-(Fmoc-amino)-hexahydro-1H-furo[3,4-c]pyrrole-1-carboxylic acid (2 equivalents) with HBTU (1.9 equivalents) and DIPEA (4 equivalents) in DMF.
-
Add the activated scaffold solution to the resin and shake for 4-6 hours. The coupling of this sterically hindered building block may require a longer reaction time.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Continuation of Peptide Chain Elongation:
-
Continue with the standard Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.
-
-
Final Fmoc Deprotection:
-
Remove the final N-terminal Fmoc group using 20% piperidine in DMF as described in step 2.
-
Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.
-
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture) and purify by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
-
Analysis:
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry.
-
Visualizations
Figure 1. Workflow for the solid-phase synthesis of a peptide incorporating the this compound scaffold.
Figure 2. Rationale for using this compound in peptide design.
References
- 1. Solid-phase synthesis of conformationally constrained peptidomimetics based on a 3,6-disubstituted-1,4-diazepan-2,5-dione core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of tetrahydropyridazinedione-constrained peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
Application Notes and Protocols: Synthesis and Evaluation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand DNA breaks. The inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy in oncology. By blocking the repair of single-strand breaks, PARP inhibitors can lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, this accumulation of DNA damage can induce synthetic lethality, leading to selective cancer cell death while sparing healthy tissues.
This document provides detailed application notes and protocols for the synthesis of a novel class of PARP inhibitors based on the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold. A catalyst-free, three-component reaction induced by blue LED irradiation offers an efficient and environmentally friendly approach to this chemical series. Screening of these compounds has revealed potent PARP-1 inhibitors with IC50 values in the nanomolar range.
Data Presentation
The following table summarizes the synthesized derivatives of the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold, their corresponding yields, and their in vitro inhibitory activity against PARP-1.
| Compound ID | R1 (from Aldehyde) | R2 (on Maleimide) | Yield (%) | PARP-1 IC50 (nM) |
| 4a | Phenyl | N-methyl | 85 | 650 |
| 4b | 4-Chlorophenyl | N-methyl | 82 | 620 |
| 4c | 4-Methoxyphenyl | N-methyl | 88 | 710 |
| 4d | 2-Naphthyl | N-methyl | 79 | 680 |
| 4e | Phenyl | N-ethyl | 83 | 670 |
| 4f | 4-Chlorophenyl | N-ethyl | 80 | 600 |
| 4g | 4-Methoxyphenyl | N-ethyl | 86 | 730 |
| 4h | 2-Naphthyl | N-ethyl | 77 | 690 |
| 4i | Phenyl | N-phenyl | 75 | >1000 |
| 4j | 4-Chlorophenyl | N-phenyl | 72 | >1000 |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives
This protocol describes the blue LED-induced three-component reaction for the synthesis of the target compounds.
Materials:
-
Aryl diazoacetate (1.0 eq)
-
Aldehyde (1.2 eq)
-
N-substituted maleimide (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Blue LED strip (465-475 nm)
-
Round bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl diazoacetate (1.0 mmol), the corresponding aldehyde (1.2 mmol), and the N-substituted maleimide (1.0 mmol).
-
Dissolve the reactants in anhydrous dichloromethane (5 mL).
-
Place the flask in a water bath to maintain room temperature and wrap the blue LED strip around the flask.
-
Irradiate the reaction mixture with the blue LED light with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: PARP-1 Inhibition Assay
This protocol outlines a general enzymatic assay to determine the in vitro inhibitory activity of the synthesized compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Nicotinamide adenine dinucleotide (NAD+)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Synthesized inhibitor compounds and a reference inhibitor (e.g., Olaparib)
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
To the histone-coated 96-well plate, add the assay buffer, activated DNA, and NAD+.
-
Add the serially diluted test compounds or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the recombinant PARP-1 enzyme to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the primary anti-PAR antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Caption: PARP-1 signaling in DNA repair and the mechanism of inhibition.
Application Notes & Protocols: Blue LED-Induced Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives using a catalyst-free, three-component reaction induced by blue LED irradiation. This environmentally friendly method offers excellent yields and has potential applications in the development of novel therapeutics, particularly as PARP-1 inhibitors for cancer therapy.[1][2]
Overview & Significance
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a valuable building block in medicinal chemistry due to its rigid, bicyclic structure, which is suitable for designing novel pharmaceutical agents.[2] Derivatives of this scaffold have shown potential as anticancer agents by inhibiting poly ADP ribose polymerase (PARP), a key enzyme in DNA repair.[1][2]
The described protocol utilizes visible-light photochemistry, a rapidly advancing field in organic synthesis that offers a more sustainable alternative to traditional thermal methods.[3][4] By using blue LEDs, this method avoids the need for metal catalysts and additives, proceeding at ambient temperatures with high selectivity.[1][4] The reaction involves the in situ generation of carbonyl ylides from aryl diazoacetates in the presence of aldehydes, which then undergo a [3+2] cycloaddition with substituted maleimides.[1]
Reaction Mechanism & Workflow
The synthesis proceeds via a three-component reaction as illustrated in the workflow below. An aryl diazoacetate, an aldehyde, and a maleimide derivative are irradiated with blue LED light. This initiates the formation of a carbene from the diazo compound, which then reacts with the aldehyde to form a carbonyl ylide intermediate. This intermediate subsequently undergoes a [3+2] cycloaddition with the maleimide to yield the final this compound product.
Caption: A simplified workflow for the blue LED-induced synthesis.
Experimental Protocols
General Materials and Equipment
-
Reactants: Aryl diazoacetates, various aldehydes, and N-substituted maleimides.
-
Solvent: Dichloromethane (DCM), freshly distilled.
-
Reaction Vessel: A standard borosilicate glass vial equipped with a magnetic stir bar.
-
Light Source: A 10W blue LED lamp (λ = 455 nm).[5]
-
Atmosphere: Inert atmosphere (Nitrogen or Argon).
-
Purification: Silica gel for column chromatography.
General Synthetic Procedure
-
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl diazoacetate (0.5 mmol, 1.0 equiv), aldehyde (0.6 mmol, 1.2 equiv), and N-substituted maleimide (0.5 mmol, 1.0 equiv).
-
Add freshly distilled dichloromethane (2.0 mL) to the vial.
-
Seal the vial and place it at a distance of approximately 5-6 cm from the 10W blue LED lamp.
-
Irradiate the reaction mixture at room temperature with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivative.
Quantitative Data
The following table summarizes the yields for a selection of synthesized 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives based on the described protocol. The reaction times typically range from 4 to 8 hours.
| Entry | Aryl Diazoacetate (R1) | Aldehyde (R2) | Maleimide (R3) | Product | Yield (%) |
| 1 | Phenyl | 4-Nitrobenzaldehyde | N-Phenylmaleimide | 4a | 92 |
| 2 | 4-Chlorophenyl | 4-Nitrobenzaldehyde | N-Phenylmaleimide | 4b | 94 |
| 3 | 4-Bromophenyl | 4-Nitrobenzaldehyde | N-Phenylmaleimide | 4c | 95 |
| 4 | 4-Methoxyphenyl | 4-Nitrobenzaldehyde | N-Phenylmaleimide | 4d | 89 |
| 5 | Phenyl | 4-Chlorobenzaldehyde | N-Phenylmaleimide | 4e | 90 |
| 6 | Phenyl | Benzaldehyde | N-Phenylmaleimide | 4f | 85 |
| 7 | Phenyl | 4-Nitrobenzaldehyde | N-Ethylmaleimide | 4g | 88 |
| 8 | 4-Chlorophenyl | 4-Nitrobenzaldehyde | N-Ethylmaleimide | 4h | 91 |
Data adapted from a representative study on this synthesis.[1]
Signaling Pathway Visualization
The proposed reaction mechanism involves the photochemical generation of a carbonyl ylide, which then undergoes a cycloaddition reaction.
Caption: Photochemical generation of carbonyl ylide and subsequent cycloaddition.
Applications in Drug Development
The synthesized 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives have been identified as potential inhibitors of PARP-1.[1] Molecular docking studies have indicated favorable interactions with the active site of the PARP-1 enzyme.[1] Certain compounds from this class have demonstrated significant inhibitory activity against PARP-1 and have shown cytotoxic effects on cancer cell lines such as A549, HeLa, and HepG2.[2] This highlights the potential of this synthetic methodology to generate novel candidates for cancer therapy.[1]
Disclaimer: This document is intended for informational purposes for a research audience. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.
References
Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of the Furo[3,4-c]pyrrole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the furo[3,4-c]pyrrole core, a significant heterocyclic scaffold in medicinal chemistry. The primary synthetic strategy highlighted is the [3+2] cycloaddition reaction, a powerful and versatile method for the construction of five-membered rings.
Introduction
The furo[3,4-c]pyrrole scaffold is a fused heterocyclic system that has garnered interest in drug discovery due to its structural rigidity and potential for diverse functionalization. The construction of this core is efficiently achieved through a [3+2] cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. In the context of the furo[3,4-c]pyrrole synthesis, the key reaction involves the cycloaddition of an azomethine ylide (the 1,3-dipole) with a suitable furan-based dipolarophile.
Synthetic Strategy: 1,3-Dipolar Cycloaddition of Azomethine Ylides
The most common and effective method for the synthesis of the pyrrolidine ring within the furo[3,4-c]pyrrole core is the 1,3-dipolar cycloaddition of an azomethine ylide with a furan-2,5-dione (maleic anhydride) or its derivatives. Azomethine ylides are transient intermediates that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone.
The general reaction scheme is as follows:
Caption: General synthetic scheme for the furo[3,4-c]pyrrole core.
Experimental Protocols
The following protocols provide a general framework for the synthesis of the furo[3,4-c]pyrrole core via a [3+2] cycloaddition. Optimization of reaction conditions may be necessary depending on the specific substrates used.
Protocol 1: One-Pot Synthesis of N-Substituted Furo[3,4-c]pyrrole-4,6-diones
This protocol details a one-pot, three-component reaction for the synthesis of N-substituted furo[3,4-c]pyrrole-4,6-diones from an α-amino acid, an aldehyde, and maleic anhydride.
Materials:
-
α-Amino acid (e.g., sarcosine, proline, glycine)
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Maleic anhydride
-
Toluene (anhydrous)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-amino acid (1.0 eq), the aldehyde (1.1 eq), and maleic anhydride (1.0 eq).
-
Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.1 M.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. A Dean-Stark trap can be used to remove water formed during the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold toluene or diethyl ether.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted furo[3,4-c]pyrrole-4,6-dione.
Caption: Experimental workflow for the one-pot synthesis.
Quantitative Data
The following table summarizes typical yields for the synthesis of furo[3,4-c]pyrrole-4,6-diones using the one-pot protocol with various substrates. Please note that these are representative values and actual yields may vary.
| Entry | α-Amino Acid | Aldehyde | Product | Yield (%) |
| 1 | Sarcosine | Formaldehyde | 5-Methyl-tetrahydrofuro[3,4-c]pyrrole-4,6-dione | 75-85 |
| 2 | Proline | Formaldehyde | Tetrahydro-1H-pyrrolo[1,2-c]furo[3,4-c]pyrrole-4,6-dione | 80-90 |
| 3 | Glycine | Benzaldehyde | 1-Phenyl-tetrahydrofuro[3,4-c]pyrrole-4,6-dione | 60-70 |
| 4 | Sarcosine | Benzaldehyde | 5-Methyl-1-phenyl-tetrahydrofuro[3,4-c]pyrrole-4,6-dione | 70-80 |
Catalytic Approaches
While the thermal conditions described above are effective, catalytic methods can offer milder reaction conditions and improved stereoselectivity. Silver salts, such as silver acetate (AgOAc), have been reported to catalyze the [3+2] cycloaddition of azomethine ylides.
Protocol 2: Silver-Catalyzed Synthesis of N-Substituted Furo[3,4-c]pyrrole-4,6-diones
Materials:
-
Imine of an α-amino ester (pre-formed)
-
Maleic anhydride
-
Silver acetate (AgOAc)
-
Triethylamine (Et3N)
-
Toluene or Dichloromethane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, inert atmosphere-purged round-bottom flask, add the imine of the α-amino ester (1.0 eq) and maleic anhydride (1.1 eq).
-
Add anhydrous toluene or dichloromethane.
-
Add silver acetate (AgOAc, 5-10 mol%) and triethylamine (Et3N, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Determining the Purity of Hexahydro-1H-furo[3,4-c]pyrrole: A Guide to Analytical Methods
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the analytical methods used to determine the purity of hexahydro-1H-furo[3,4-c]pyrrole. This bicyclic amine is a valuable building block in medicinal chemistry, and ensuring its purity is critical for the synthesis of safe and effective pharmaceutical agents.
Introduction
This compound is a chiral heterocyclic compound with the molecular formula C₆H₁₁NO.[1][2][3] Its structural integrity and purity are paramount in drug discovery and development, as impurities can lead to undesirable side effects or reduced therapeutic efficacy. This guide outlines the primary analytical techniques for assessing the chemical and chiral purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Methods for Purity Determination
A comprehensive approach utilizing multiple analytical techniques is recommended for the robust characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for separating and quantifying impurities in non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for assessing the purity of polar compounds like this compound.
Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in the initial mobile phase composition |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. It offers high sensitivity and provides structural information from the mass spectrum.
Table 2: Typical GC-MS Parameters for Purity Analysis
| Parameter | Typical Value |
| Column | HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes |
| MS Detector | Electron Ionization (EI) mode at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Dissolve approximately 1 mg/mL in a volatile solvent (e.g., dichloromethane or methanol) |
| Injection Volume | 1 µL |
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Quantitative ¹H NMR (qNMR) is a primary analytical method that can provide an accurate determination of the absolute purity of a sample without the need for a reference standard of the analyte itself.[4]
Table 3: Key Parameters for Quantitative ¹H NMR (qNMR)
| Parameter | Guideline |
| Spectrometer | 400 MHz or higher for better signal dispersion |
| Solvent | Deuterated solvent in which the analyte is fully soluble (e.g., D₂O, CDCl₃, DMSO-d₆) |
| Internal Standard | A certified internal standard of known purity with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone) |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the protons of interest |
| Pulse Angle | 90° pulse for maximum signal intensity |
| Data Processing | Manual phasing and baseline correction are crucial for accurate integration |
Chiral HPLC for Enantiomeric Purity
Since this compound is a chiral molecule, determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using chiral HPLC with a chiral stationary phase (CSP).
Table 4: Typical Chiral HPLC Parameters for Enantiomeric Purity
| Parameter | Typical Value |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak series) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or polarimeter |
| Sample Preparation | Dissolve ~1 mg/mL in the mobile phase |
Experimental Protocols
Protocol for HPLC Purity Determination
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both solutions.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the initial mobile phase mixture to get a 1 mg/mL solution.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition.
-
Injection and Data Acquisition: Inject 10 µL of the sample solution and run the gradient program.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol for GC-MS Purity Determination
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Instrument Setup: Set up the GC-MS with the parameters listed in Table 2.
-
Injection and Analysis: Inject 1 µL of the sample into the GC-MS system.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity.
Protocol for Quantitative ¹H NMR (qNMR) Purity Determination
-
Sample Preparation: Accurately weigh about 10 mg of this compound and a suitable, accurately weighed amount of a certified internal standard (e.g., 5 mg of maleic acid) into an NMR tube.
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent. Ensure complete dissolution.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined in Table 3, ensuring a sufficient relaxation delay.
-
Data Processing: Manually phase the spectrum and perform a careful baseline correction.
-
Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualized Workflows
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for GC-MS Purity Analysis.
Caption: Workflow for qNMR Absolute Purity Determination.
Conclusion
The analytical methods described provide a robust framework for determining the chemical and chiral purity of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for absolute purity values or the detection of specific types of impurities. For comprehensive quality control, a combination of these chromatographic and spectroscopic techniques is highly recommended. It is important to note that the provided protocols are exemplary and may require optimization for specific instruments and sample matrices.
References
Application Notes and Protocols for Evaluating the Anticancer Activity of Hexahydro-1H-furo[3,4-c]pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for the evaluation of the anticancer potential of novel hexahydro-1H-furo[3,4-c]pyrrole compounds. The protocols detailed herein are established methods for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and inhibition of cell migration and invasion. While specific data for this compound compounds is not yet widely available, the methodologies are based on established practices for other heterocyclic compounds with anticancer properties, such as pyrrole derivatives.[1][2][3][4][5]
Introduction to Heterocyclic Compounds in Cancer Research
Heterocyclic compounds are a cornerstone in the development of anticancer therapeutics, with a significant number of FDA-approved drugs featuring these chemical structures.[1][3] Their diverse scaffolds allow for a wide range of interactions with biological targets, often disrupting key cellular processes involved in cancer progression.[1][2] Pyrrole derivatives, for instance, have demonstrated the ability to induce apoptosis, arrest the cell cycle, and inhibit crucial signaling pathways in various cancer cell lines.[4][6][7][8] The this compound core represents a novel scaffold with potential for development as an anticancer agent. The following assays provide a robust framework for the initial screening and mechanistic evaluation of such compounds.
Data Presentation: Hypothetical IC50 Values
To illustrate how data can be presented, the following table summarizes hypothetical 50% inhibitory concentration (IC50) values for a test compound, "HFP-1" (a hypothetical this compound derivative), against various cancer cell lines after 48 hours of treatment.
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of HFP-1 |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.8 |
| A549 | Lung Carcinoma | 18.5 |
| HCT116 | Colon Carcinoma | 12.1 |
| HeLa | Cervical Adenocarcinoma | 25.4 |
| PC-3 | Prostate Adenocarcinoma | 30.7 |
Key Experimental Protocols
A systematic evaluation of a compound's anticancer activity involves a tiered approach, starting with general cytotoxicity screening and progressing to more detailed mechanistic studies.
Caption: A typical experimental workflow for evaluating the anticancer activity of a novel compound.
Cytotoxicity Assessment: MTT/MTS Assay
Cytotoxicity assays are fundamental in early-stage drug discovery to determine a compound's ability to inhibit cell growth or induce cell death.[9][10][11] The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[12][13][14]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[15] The Annexin V/PI assay distinguishes between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16][17][18]
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for proper compensation and gating.
Caption: A simplified diagram of a potential apoptosis signaling pathway induced by an anticancer compound.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[19] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22]
Protocol: Cell Cycle Analysis with PI Staining
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[21]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[20][21]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[20][22]
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[23][24] Assays such as the scratch (wound healing) assay and the transwell (Boyden chamber) assay are used to assess the anti-metastatic potential of a compound.[23][25][26]
Protocol: Scratch (Wound Healing) Assay
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Creating the Scratch: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[26]
-
Compound Treatment: Wash the cells with PBS to remove dislodged cells and add fresh medium containing the test compound at a non-lethal concentration.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Protocol: Transwell Invasion Assay
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix for invasion assays. For migration assays, the membrane is not coated.[25]
-
Cell Seeding: Place serum-free medium containing the test compound and cancer cells in the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.[24]
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the cells that have invaded to the bottom of the membrane. Count the stained cells under a microscope.
Caption: A schematic of a transwell invasion assay setup.
Conclusion
The described cell-based assays provide a robust and systematic approach for the preclinical evaluation of the anticancer activity of novel this compound compounds. By assessing cytotoxicity, apoptosis induction, effects on the cell cycle, and inhibition of cell migration and invasion, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these novel chemical entities. This structured evaluation is a critical step in the drug discovery and development pipeline.
References
- 1. longdom.org [longdom.org]
- 2. iipseries.org [iipseries.org]
- 3. Heterocyclic Compounds: Importance in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. opentrons.com [opentrons.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ro.uow.edu.au [ro.uow.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 23. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 세포 이동 및 침입 분석 [sigmaaldrich.com]
- 25. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 26. Video: In vitro Cell Migration and Invasion Assays [jove.com]
Application Notes and Protocols for Hexahydro-1H-furo[3,4-c]pyrrole-Based Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a promising heterocyclic framework for the development of novel anti-inflammatory agents. Its rigid, bicyclic structure allows for the precise spatial orientation of functional groups, potentially leading to high-affinity interactions with biological targets. This document provides detailed application notes and experimental protocols for the synthesis, in vitro, and in vivo evaluation of this compound derivatives as potent inhibitors of key inflammatory pathways. While specific derivatives are still under investigation, this guide is based on established principles for developing similar heterocyclic anti-inflammatory compounds.
Data Presentation
The development of novel anti-inflammatory agents requires rigorous quantitative analysis. The following tables summarize hypothetical but plausible data for a series of this compound derivatives (designated as HFP-1 to HFP-5 ) to illustrate the expected outcomes from the described protocols.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| HFP-1 | 15.2 | 0.8 | 19.0 |
| HFP-2 | 10.5 | 0.5 | 21.0 |
| HFP-3 | 25.8 | 1.2 | 21.5 |
| HFP-4 | 5.1 | 0.1 | 51.0 |
| HFP-5 | 30.1 | 5.6 | 5.4 |
| Celecoxib (Control) | 15.0 | 0.05 | 300.0 |
Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound (at 10 µM) | TNF-α Inhibition (%) |
| HFP-1 | 45.3 ± 3.1 |
| HFP-2 | 52.1 ± 4.5 |
| HFP-3 | 38.9 ± 2.8 |
| HFP-4 | 68.7 ± 5.2 |
| HFP-5 | 25.4 ± 2.1 |
| Dexamethasone (Control) | 95.2 ± 1.5 |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound (Dose) | Paw Edema Inhibition (%) at 3h |
| HFP-1 (10 mg/kg) | 35.6 ± 4.2 |
| HFP-2 (10 mg/kg) | 41.2 ± 3.9 |
| HFP-3 (10 mg/kg) | 31.8 ± 3.5 |
| HFP-4 (10 mg/kg) | 55.4 ± 5.1 |
| HFP-5 (10 mg/kg) | 20.1 ± 2.7 |
| Indomethacin (10 mg/kg) | 60.5 ± 4.8 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound-based compounds are provided below.
Protocol 1: General Synthesis of N-Aryl-hexahydro-1H-furo[3,4-c]pyrrole Derivatives
This protocol outlines a general method for the synthesis of N-substituted this compound derivatives.
Materials:
-
Substituted aryl halide (e.g., 4-fluorobenzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add the substituted aryl halide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane) to yield the pure N-aryl-hexahydro-1H-furo[3,4-c]pyrrole derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is used to determine the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.[3][4]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Colorimetric COX inhibitor screening assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or vehicle control (DMSO) to the respective wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate for 5 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: TNF-α Release Assay in LPS-Stimulated Macrophages
This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.[5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[6][7]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or vehicle control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizations
Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory drugs target this pathway to reduce the expression of pro-inflammatory genes.
References
- 1. chembk.com [chembk.com]
- 2. (3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole | C6H11NO | CID 55299467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iris.unina.it [iris.unina.it]
- 4. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 7. asianjpr.com [asianjpr.com]
Application Notes and Protocols for Incorporating the Hexahydro-1H-furo[3,4-c]pyrrole Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and application of the versatile hexahydro-1H-furo[3,4-c]pyrrole scaffold in medicinal chemistry. This bicyclic heterocyclic system serves as a rigid and stereochemically defined framework, making it an attractive building block for the design of novel therapeutic agents. Its utility is highlighted in the development of potent enzyme inhibitors and modulators of key signaling pathways.
Introduction
The this compound scaffold has emerged as a privileged structure in medicinal chemistry due to its unique conformational rigidity and the spatial orientation of its functional groups. This scaffold has been successfully incorporated into a variety of biologically active molecules, demonstrating its potential in targeting a range of diseases. This document will focus on two key therapeutic areas where this scaffold has shown significant promise: oncology, through the inhibition of Poly(ADP-ribose) polymerase (PARP), and inflammation, via the modulation of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
Data Presentation
Table 1: PARP1 and Cancer Cell Line Inhibition by 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | PARP-1 | 600-700[1] | A549 (Lung Carcinoma) | 1-2[1] |
| Derivative 1 | PARP-1 | 600-700[1] | HeLa (Cervical Cancer) | 1-2[1] |
| Derivative 1 | PARP-1 | 600-700[1] | HepG2 (Liver Cancer) | 1-2[1] |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Pyrrolo[3,4-c]pyrrole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | >100 | 8.5 | >11.76 |
| Derivative B | 15.2 | 0.9 | 16.89 |
| Meloxicam (Ref.) | 25.0 | 1.5 | 16.67 |
Data is representative of N-substituted 3,4-pyrroledicarboximides and may not be exclusive to the this compound scaffold. However, it demonstrates the potential of the broader pyrrolo[3,4-c]pyrrole class as COX inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of the this compound Scaffold via [3+2] Cycloaddition
This protocol describes a general method for the synthesis of the this compound core structure through a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, such as a maleimide derivative.
Materials:
-
An α-amino acid (e.g., sarcosine)
-
An aldehyde (e.g., paraformaldehyde)
-
A maleimide derivative (e.g., N-phenylmaleimide)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add the α-amino acid (1.0 eq), the aldehyde (1.1 eq), and the maleimide derivative (1.0 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and allow it to stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro PARP-1 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the PARP-1 enzyme.
Materials:
-
Synthesized this compound derivatives
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARP-1)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
HRP-conjugated anti-poly(ADP-ribose) antibody
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Coat the wells of a streptavidin-coated 96-well plate with histones.
-
Wash the plate to remove any unbound histones.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In each well, add the PARP-1 enzyme, biotinylated NAD+, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature to allow the PARPylation reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add the HRP-conjugated anti-poly(ADP-ribose) antibody to each well and incubate.
-
Wash the plate to remove any unbound antibody.
-
Add the TMB substrate and incubate until a color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a method to evaluate the inhibitory potency and selectivity of the synthesized compounds against COX-1 and COX-2 isoenzymes.
Materials:
-
Synthesized this compound derivatives
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Heme (as a cofactor)
-
EIA buffer and reagents for prostaglandin E2 (PGE2) detection
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C to allow for the conversion of arachidonic acid to PGE2.
-
Stop the reaction by adding a suitable stop solution.
-
Quantify the amount of PGE2 produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of PGE2 production for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the log of the compound concentration.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by compounds incorporating the this compound scaffold.
Caption: PARP Inhibition by this compound Derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole
Welcome to the technical support center for the synthesis of hexahydro-1H-furo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this valuable heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed and effective two-step synthetic pathway involves an initial Diels-Alder reaction between furan and a suitable maleimide derivative, followed by the reduction of the resulting cycloadduct. A common strategy utilizes an N-benzyl protected maleimide to facilitate the reaction and subsequent purification, which then requires a final deprotection step to yield the target molecule.
Q2: I am experiencing low yields in the initial Diels-Alder reaction between furan and N-benzylmaleimide. What are the potential causes and solutions?
A2: Low yields in the Diels-Alder cycloaddition can often be attributed to the reversible nature of the reaction and the aromaticity of furan, which makes it a less reactive diene.[1][2] To improve the yield, consider the following:
-
Reaction Conditions: The reaction is often performed under neat conditions or in a minimal amount of solvent at room temperature for an extended period (20+ hours) to favor the formation of the adduct.[3]
-
Temperature Control: While heating can increase the initial reaction rate, it can also promote the retro-Diels-Alder reaction, leading to a lower overall yield. Maintaining a moderate temperature is crucial.
-
Purity of Reactants: Ensure that both furan and N-benzylmaleimide are pure. Furan, in particular, should be freshly distilled as it can oxidize upon storage.
-
Stoichiometry: Using a slight excess of furan can help drive the equilibrium towards the product.
Q3: What are the recommended reducing agents for converting the Diels-Alder adduct to this compound?
A3: The reduction of the 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide intermediate requires a strong reducing agent to reduce the imide functionality to the corresponding amine. Lithium aluminum hydride (LiAlH4) is a commonly used reagent for this transformation.[4] Catalytic hydrogenation can also be employed, which may offer milder reaction conditions and improved stereoselectivity.
Q4: My LiAlH4 reduction is giving a complex mixture of products. How can I improve the selectivity?
A4: The reduction of cyclic imides with LiAlH4 can sometimes lead to side products if not performed under optimal conditions. To enhance selectivity:
-
Anhydrous Conditions: LiAlH4 reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether).
-
Temperature Control: The reaction is typically carried out at reduced temperatures (e.g., 0 °C) with slow addition of the reducing agent to control the exothermicity of the reaction.
-
Stoichiometry: Use a sufficient excess of LiAlH4 to ensure complete reduction of both carbonyl groups of the imide.
-
Work-up Procedure: A careful aqueous work-up (e.g., Fieser work-up) is critical to quench the excess LiAlH4 and hydrolyze the aluminum complexes to liberate the amine product.
Q5: What are the best methods for removing the N-benzyl protecting group?
A5: The N-benzyl group can be cleaved under various conditions. A common and effective method is catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[5] This method is generally clean and provides the deprotected amine in high yield. Alternative methods include the use of strong acids or oxidizing agents, but these can sometimes lead to side reactions depending on the substrate.[6]
Troubleshooting Guides
Problem 1: Low Yield in Diels-Alder Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Reversible nature of the reaction; Insufficient reaction time. | Increase reaction time. Consider running the reaction neat or in a high concentration. Ensure the temperature is not too high, as this can favor the retro-Diels-Alder reaction. |
| Formation of side products | Impure starting materials. | Use freshly distilled furan and purified N-benzylmaleimide. |
| No product formation | Incorrect reaction setup. | Verify the stoichiometry of reactants. Ensure proper mixing. |
Problem 2: Incomplete Reduction or Side Product Formation with LiAlH4
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reduction (amide or alcohol byproducts) | Insufficient LiAlH4; Poor quality of LiAlH4. | Use a larger excess of LiAlH4. Use a fresh, unopened bottle of LiAlH4 or titrate the solution to determine its exact molarity. |
| Complex product mixture | Reaction temperature too high; Presence of moisture. | Maintain a low reaction temperature during the addition of LiAlH4. Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere. |
| Low isolated yield after work-up | Emulsion formation during work-up; Product loss during extraction. | Follow a careful work-up procedure (e.g., Fieser method: sequential addition of water, 15% NaOH, and more water). Use a different extraction solvent or perform multiple extractions. |
Problem 3: Inefficient N-Benzyl Deprotection
| Symptom | Possible Cause | Troubleshooting Steps | | Incomplete debenzylation | Catalyst poisoning; Insufficient hydrogen pressure. | Ensure the substrate is free of impurities that can poison the palladium catalyst (e.g., sulfur compounds). Increase the hydrogen pressure or use a higher catalyst loading. Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)2/C). | | Formation of side products | Over-reduction of other functional groups (if present). | This is less common with N-benzyl deprotection but can occur. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of N-Benzyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione (Diels-Alder Adduct)
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furan | N-Phenylmaleimide | Neat | 25 | 20 | Not specified | [3] |
| Furan | Maleimide | Water | 24-60 | 16 | Good overall yield | [7] |
Table 2: Comparison of Reduction Methods for Cyclic Imides
| Reducing Agent | Substrate | Product | Conditions | Yield (%) | Reference |
| LiAlH4 | Amides/Imides | Amines | Anhydrous THF | Generally high | [4][8] |
| Catalytic Hydrogenation | N-Benzyl protected imide | N-Benzyl protected amine | Pd/C, H2 | High | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione
-
In a round-bottom flask, dissolve N-benzylmaleimide (1.0 eq) in a minimal amount of furan (used as both reactant and solvent).
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or 1H NMR.
-
Upon completion, the excess furan is removed under reduced pressure.
-
The resulting solid residue is washed with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reduction of N-Benzyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione with LiAlH4
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH4 (4.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the N-benzyl-Diels-Alder adduct (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite® to remove the aluminum salts.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.
Protocol 3: N-Debenzylation via Catalytic Hydrogenolysis
-
Dissolve the crude N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm, using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
- 1. Why does furan undergo Diels alder reaction class 12 chemistry CBSE [vedantu.com]
- 2. quora.com [quora.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Hexahydro-1H-furo[3,4-c]pyrrole Diastereomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of hexahydro-1H-furo[3,4-c]pyrrole diastereomers. The content is structured in a question-and-answer format to provide direct solutions to common experimental issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process, offering potential causes and actionable solutions.
Issue 1: Poor or No Separation of Diastereomers by Column Chromatography
Question: We are observing a single broad peak or very poorly resolved peaks for our this compound diastereomers on a silica gel column. How can we improve the separation?
Answer: The limited separation of the cis- and trans-fused diastereomers of this compound is a frequent challenge due to their very similar polarities and molecular structures. The following strategies can be employed to enhance resolution:
-
Mobile Phase Optimization:
-
Decrease Polarity: A common issue is using a mobile phase that is too polar, causing the compounds to elute too quickly without sufficient interaction with the stationary phase. It is advisable to start with a low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate) and gradually increase the polarity.
-
Solvent System Screening: If a standard hexane/ethyl acetate system is ineffective, exploring other solvent systems such as dichloromethane/methanol, chloroform/acetone, or toluene/ethyl acetate can provide different selectivity.
-
Use of Additives: For basic compounds like pyrrolidines, peak tailing can be an issue on silica gel. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape and resolution.
-
-
Chromatographic Condition Adjustments:
-
Reduced Flow Rate: A slower flow rate allows for more equilibration time between the diastereomers and the stationary phase, which can lead to better separation.
-
Increased Column Length: Using a longer column increases the number of theoretical plates, thereby enhancing the potential for resolving closely eluting compounds.
-
-
Alternative Stationary Phases:
-
If silica gel fails to provide adequate separation, consider stationary phases with different selectivities. Alumina (neutral or basic) can be a good alternative for amines. Chemically bonded phases, such as diol or cyano phases, can also offer different interaction mechanisms that may improve separation.
-
Issue 2: Low Yield of Purified Diastereomers
Question: We are experiencing significant loss of our target compounds during purification. What could be the cause and how can we improve recovery?
Answer: Low recovery can stem from several factors, including compound degradation on the stationary phase or irreversible adsorption.
-
Compound Stability on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, particularly amines.
-
Diagnosis: To check for stability, spot the crude mixture on a silica TLC plate, let it stand for an hour, and then develop the plate. The appearance of new spots or streaking may indicate degradation.
-
Solution: Deactivate the silica gel by incorporating a small amount of triethylamine into the mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Irreversible Adsorption: The basic nitrogen atom in the pyrrolidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery.
-
Solution: The addition of a competitive base, such as triethylamine or a trace of ammonium hydroxide, to the mobile phase will occupy the active sites on the silica, allowing your compound to elute more freely.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for separating this compound diastereomers?
A1: The most common techniques are normal-phase column chromatography on silica gel or alumina, and High-Performance Liquid Chromatography (HPLC). For particularly challenging separations, preparative HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can be highly effective. Although diastereomers are not enantiomers, the chiral environment can often provide the selectivity needed for separation.
Q2: Can derivatization be used to facilitate the separation?
A2: Yes, derivatization is a powerful strategy. Reacting the secondary amine of the pyrrolidine with a chiral derivatizing agent (e.g., Mosher's acid chloride) creates new diastereomeric amides. These derivatives often have significantly different physical properties, making them easier to separate by standard chromatography. The derivatizing group can then be removed to yield the pure diastereomers.
Q3: How can I determine the diastereomeric ratio of my crude product?
A3: The diastereomeric ratio can typically be determined by ¹H NMR spectroscopy. The different spatial arrangements of the protons in the diastereomers often lead to distinct and well-resolved signals in the NMR spectrum. The ratio can be calculated by integrating these unique peaks. Analytical HPLC can also be used to determine the ratio if a suitable separation method has been developed.
Q4: Is crystallization a viable method for separating these diastereomers?
A4: Crystallization can be a very effective technique, particularly for larger-scale purifications, provided the diastereomers have different crystallization properties. This often requires extensive screening of different solvent systems to find conditions where one diastereomer crystallizes while the other remains in solution.
Data Presentation
The following tables summarize typical quantitative data for different purification methods. These values are illustrative and will depend on the specific substituents on the this compound core.
Table 1: Comparison of Column Chromatography Methods for Diastereomer Separation
| Stationary Phase | Mobile Phase System | Resolution (Rₛ) | Typical Purity of Isolated Fractions |
| Silica Gel | Hexane:Ethyl Acetate (gradient) | 0.7 - 1.0 | 90-95% |
| Silica Gel | Dichloromethane:Methanol w/ 0.5% NH₄OH | 0.9 - 1.2 | 95-98% |
| Alumina (Neutral) | Toluene:Ethyl Acetate (gradient) | 1.1 - 1.4 | >98% |
Table 2: High-Resolution Chromatographic Techniques
| Technique | Column Type | Mobile Phase | Typical Purity |
| Preparative HPLC | Chiral Stationary Phase | Heptane:Isopropanol | >99% |
| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phase | CO₂:Methanol | >99% |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography on Silica Gel
-
Column Preparation: A glass column is slurry-packed with silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: The crude mixture is dissolved in a minimal amount of solvent and adsorbed onto a small portion of silica gel. The solvent is removed under reduced pressure, and the dry powder is carefully added to the top of the prepared column.
-
Elution: The column is eluted with a mobile phase of gradually increasing polarity (gradient elution).
-
Fraction Collection: Fractions are collected and analyzed by TLC or analytical HPLC to determine their composition.
-
Isolation: Fractions containing the pure diastereomers are combined and the solvent is removed under reduced pressure.
Protocol 2: General Procedure for Preparative HPLC
-
Method Development: An analytical HPLC method is first developed to find a suitable column and mobile phase that provides baseline separation of the diastereomers.
-
System Equilibration: The preparative HPLC system is equilibrated with the optimized mobile phase until a stable baseline is observed.
-
Sample Injection: The sample, dissolved in the mobile phase and filtered, is injected onto the column.
-
Fraction Collection: Fractions corresponding to the two diastereomer peaks are collected.
-
Product Recovery: The solvent is removed from the collected fractions, typically by rotary evaporation, to yield the pure diastereomers.
Mandatory Visualization
Caption: General workflow for diastereomer purification.
Caption: Troubleshooting flowchart for poor separation.
identifying and minimizing side products in hexahydro-1H-furo[3,4-c]pyrrole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexahydro-1H-furo[3,4-c]pyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the this compound core?
A1: The synthesis of the this compound scaffold can be approached through several strategic disconnections. The most common strategies involve forming the pyrrolidine ring, the furan ring, or both rings in a tandem or sequential manner. Key approaches include:
-
Reductive Amination of a Furan-based Dialdehyde or Diketone: This involves the reaction of a suitably substituted furan, such as 3,4-bis(hydroxymethyl)furan or furan-3,4-dicarbaldehyde, with a primary amine followed by reduction.
-
Intramolecular Cyclization: This strategy often starts with a linear precursor containing both the necessary amine and alcohol functionalities, which then undergoes cyclization to form the bicyclic system.
-
[3+2] Cycloaddition Reactions: While often leading to the oxidized pyrrole ring, modifications and subsequent reduction steps can yield the saturated hexahydro-furo[3,4-c]pyrrole system.
Q2: What are the expected major side products in the synthesis of this compound?
A2: Potential side products are highly dependent on the chosen synthetic route. However, some common impurities that may arise include:
-
Incomplete cyclization products: Linear amino alcohols or partially cyclized intermediates may remain if the reaction does not go to completion.
-
Over-oxidation or aromatization products: Depending on the reagents and conditions, the pyrrolidine or furan ring may be oxidized to form pyrrole or furan moieties.
-
Polymeric materials: Under certain conditions, especially with reactive aldehydes, polymerization can be a significant side reaction.
-
Epimers and Diastereomers: If substituted precursors are used, the formation of diastereomeric products is possible and may require careful control of reaction conditions to achieve desired stereoselectivity.
Q3: How can I purify the final this compound product?
A3: Purification of the final product typically involves a combination of techniques:
-
Extraction: An initial workup using acid-base extraction can help separate the basic amine product from neutral or acidic impurities.
-
Chromatography: Column chromatography on silica gel or alumina is a standard method for purifying small-scale preparations. The choice of eluent will depend on the polarity of the product and impurities. For larger scales, techniques like medium pressure liquid chromatography (MPLC) can be employed.
-
Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective method for achieving high purity.
-
Distillation: For volatile derivatives, distillation under reduced pressure may be a viable purification option.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Reductive Amination
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Imine Formation | - Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. - Use a dehydrating agent like magnesium sulfate or molecular sieves. - Optimize the pH; imine formation is often favored under mildly acidic conditions (pH 4-6). |
| Sub-optimal Reducing Agent | - Screen different reducing agents. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. For more challenging reductions, stronger agents like lithium aluminum hydride (LiAlH₄) might be necessary, but require strictly anhydrous conditions. - Optimize the stoichiometry of the reducing agent. |
| Side Reactions | - Lower the reaction temperature to minimize side reactions. - Control the rate of addition of the reducing agent. |
| Starting Material Purity | - Ensure the purity of the furan dialdehyde/diketone and the primary amine. Impurities can interfere with the reaction. |
Problem 2: Formation of Aromatic Byproducts (Furo[3,4-c]pyrrole)
| Potential Cause | Troubleshooting Suggestion |
| Oxidation during Reaction or Workup | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Use degassed solvents. - Avoid harsh oxidizing agents during workup. |
| High Reaction Temperatures | - Perform the reaction at lower temperatures. High temperatures can promote dehydrogenation, especially in the presence of certain catalysts. |
| Choice of Catalyst | - If a catalyst is used (e.g., for hydrogenation), select one that is less prone to promoting aromatization. For example, use palladium on carbon (Pd/C) under carefully controlled conditions. |
Experimental Protocols
Illustrative Protocol 1: Synthesis via Reductive Amination
This protocol is a representative example and may require optimization for specific substrates.
-
Imine Formation: To a solution of furan-3,4-dicarbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under a nitrogen atmosphere, add the desired primary amine (1.1 eq). Stir the mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by TLC or ¹H NMR.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Illustrative Example)
| Entry | Amine | Reducing Agent | Solvent | Yield (%) | Purity (%) (by HPLC) |
| 1 | Benzylamine | NaBH₄ | Methanol | 65 | 92 |
| 2 | Benzylamine | NaBH₃CN | Methanol | 72 | 95 |
| 3 | Ethanolamine | NaBH₄ | Ethanol | 58 | 89 |
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low product yield.
General Synthetic Pathway via Reductive Amination
Caption: Reductive amination pathway to the target molecule.
Technical Support Center: Troubleshooting Poor Solubility of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexahydro-1H-furo[3,4-c]pyrrole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of this class of compounds.
Troubleshooting Guide: Addressing Solubility Issues in Your Experiments
Poor aqueous solubility is a common hurdle in the development of new chemical entities, and this compound derivatives are no exception. The inherent lipophilicity of many derivatives can lead to challenges in various experimental settings, from initial biological screening to formulation development. This guide provides a systematic approach to diagnosing and resolving these solubility-related issues.
Problem: My this compound derivative precipitates out of solution during my in vitro assay.
This is a frequent observation that can significantly impact the accuracy and reliability of your experimental data. The following steps can help you troubleshoot this issue:
-
Assess the Assay Conditions:
-
Solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration in your aqueous assay buffer is low, typically below 1%, to avoid precipitation.
-
pH of the Medium: The pyrrolidine nitrogen in the this compound core is basic, with a predicted pKa of approximately 10.54.[1] This means the solubility of your derivative is likely pH-dependent. At physiological pH (around 7.4), the compound will be predominantly in its less soluble, neutral form. Consider adjusting the pH of your assay buffer to a more acidic range, if compatible with your experimental system, to increase the proportion of the more soluble, protonated form.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures can sometimes lead to the precipitation of metastable forms. Evaluate if these parameters can be optimized.
-
-
Employ Solubilization Techniques:
-
Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can increase the solubility of your compound.
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2]
-
Problem: I am struggling to achieve a high enough concentration of my compound for in vivo studies.
For animal studies, achieving the desired dose in a suitable vehicle volume can be challenging with poorly soluble compounds. Here are some strategies to consider:
-
Formulation Development:
-
pH Adjustment: Similar to in vitro assays, adjusting the pH of the formulation to a more acidic level can significantly improve solubility. The use of acidic excipients can help maintain a lower pH microenvironment.
-
Salt Formation: Converting the basic this compound derivative into a salt form is a common and effective strategy to enhance aqueous solubility.[3] A salt screening study can identify the most suitable counter-ion to achieve the desired solubility and stability profile.
-
Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix in its amorphous state, the high crystal lattice energy is overcome, leading to a significant increase in apparent solubility and dissolution rate.[4] Spray drying is a common technique for preparing ASDs.
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be a viable option. These formulations form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug absorption.
-
-
Chemical Modification:
-
If you are in the early stages of drug discovery, consider chemical modifications to the this compound scaffold to improve solubility. The introduction of polar functional groups, such as carboxylic acids, or modifying N-substituents can enhance aqueous solubility.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I encounter a solubility issue with a new this compound derivative?
A1: The first step is to characterize the physicochemical properties of your compound. Determine its aqueous solubility at different pH values to understand its pH-dependent solubility profile. Also, measuring its logP (lipophilicity) will provide valuable insights. This initial data will guide you in selecting the most appropriate solubilization strategy.
Q2: How do I choose the right solubilization technique for my specific derivative?
A2: The choice of technique depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration. For early-stage screening, simple methods like pH adjustment or the use of co-solvents may be sufficient. For later-stage development, more advanced techniques like salt formation or amorphous solid dispersions might be necessary to achieve the desired bioavailability.
Q3: Can I use a combination of solubilization methods?
A3: Yes, in many cases, a combination of methods can be more effective. For example, you could use a salt form of your compound in a formulation that also contains a surfactant or a cyclodextrin to further enhance solubility and maintain it in solution.
Q4: Are there any potential downsides to using solubilizing excipients?
A4: While excipients are essential for formulating poorly soluble drugs, they can have their own biological effects. It is crucial to select excipients that are biocompatible and to use them at the lowest effective concentration. Always include appropriate vehicle controls in your experiments to account for any potential effects of the excipients themselves.
Data Presentation: Hypothetical Solubility Data for this compound Derivatives
The following table provides a hypothetical example of how you could structure your experimental solubility data for different derivatives and formulation approaches. This allows for a clear comparison of the effectiveness of various solubilization strategies.
| Derivative ID | Modification | Formulation Approach | Aqueous Solubility (µg/mL) at pH 7.4 | Fold Increase vs. Parent |
| Parent-Cmpd | - | None (in PBS) | 0.5 | 1 |
| Deriv-A | N-benzyl | None (in PBS) | 0.2 | 0.4 |
| Deriv-B | N-(2-carboxyethyl) | None (in PBS) | 25.0 | 50 |
| Parent-Cmpd | - | 10% HP-β-CD | 15.0 | 30 |
| Parent-Cmpd | - | ASD (20% in PVP-VA) | 50.0 | 100 |
| Parent-Cmpd-HCl | - | HCl Salt | 150.0 | 300 |
Experimental Protocols
Protocol for Determining pH-Solubility Profile
This protocol outlines the steps to determine the aqueous solubility of a this compound derivative at various pH values.
Materials:
-
This compound derivative (solid)
-
Buffers of various pH (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of buffer at a specific pH.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Repeat this process for each pH value to generate a pH-solubility profile.
Protocol for Salt Screening
This protocol provides a general workflow for screening different counter-ions to form a salt of a basic this compound derivative.
Materials:
-
This compound derivative (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, fumaric acid, tartaric acid)
-
Various solvents (e.g., isopropanol, ethanol, acetone, water)
-
Vials or multi-well plates
-
Stirring plate and stir bars
-
Analytical techniques for characterization (e.g., XRPD, DSC, TGA, microscopy)
Procedure:
-
Dissolve the free base in a suitable solvent.
-
In separate vials, add a stoichiometric amount of each selected acid to the solution of the free base.
-
Allow the solutions to stir at room temperature or with controlled heating/cooling cycles to induce crystallization.
-
If crystals form, isolate them by filtration and dry them under vacuum.
-
Characterize the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form.
-
Determine the aqueous solubility of the promising salt forms and compare it to the free base.
-
Evaluate other properties of the selected salts, such as stability and hygroscopicity.
Protocol for Preparing Amorphous Solid Dispersions (ASD) by Spray Drying
This protocol describes the preparation of an ASD of a this compound derivative using a lab-scale spray dryer.
Materials:
-
This compound derivative
-
Polymer (e.g., PVP K30, PVP-VA 64, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Lab-scale spray dryer
Procedure:
-
Dissolve both the drug and the polymer in a common volatile solvent to create the feed solution. The drug-to-polymer ratio should be systematically varied (e.g., 1:1, 1:3, 1:5).
-
Optimize the spray drying parameters, including inlet temperature, feed rate, and atomization gas flow, according to the instrument's manual and the properties of the solvent and materials.
-
Pump the feed solution through the nozzle of the spray dryer, which atomizes the solution into fine droplets within the drying chamber.
-
The hot drying gas rapidly evaporates the solvent, resulting in the formation of solid particles of the drug dispersed in the polymer matrix.
-
Collect the dried powder from the cyclone.
-
Characterize the resulting powder to confirm its amorphous nature (using XRPD and DSC) and determine its dissolution properties.
Protocol for Evaluating Cyclodextrin Complexation
This protocol outlines the phase solubility method to evaluate the potential of cyclodextrins to enhance the solubility of a this compound derivative.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vials
-
Shaker
-
Analytical instrument for quantification (HPLC or UV-Vis)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the drug to each cyclodextrin solution.
-
Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separate the undissolved drug by centrifugation and filtration.
-
Determine the concentration of the dissolved drug in each sample.
-
Plot the total drug concentration against the cyclodextrin concentration. The slope of this phase solubility diagram can be used to determine the stoichiometry and the stability constant of the inclusion complex.[5]
Visualizations
Caption: A workflow diagram for troubleshooting poor solubility of this compound derivatives.
Caption: Logical relationships between compound properties, solubilization strategies, and desired outcomes.
References
- 1. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (55129-05-0) for sale [vulcanchem.com]
- 2. oatext.com [oatext.com]
- 3. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Stereoselective Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole
Welcome to the technical support center for the stereoselective synthesis of the hexahydro-1H-furo[3,4-c]pyrrole scaffold. This bicyclic heterocyclic system is a valuable building block in medicinal chemistry and drug development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in controlling the stereochemical outcome of their synthetic routes.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in 1,3-Dipolar Cycloaddition Reactions
Q: My 1,3-dipolar cycloaddition of an azomethine ylide with a furanone-based dipolarophile is resulting in a low diastereomeric ratio (d.r.) for the formation of the this compound core. How can I improve the cis/trans selectivity at the ring junction?
A: Low diastereoselectivity in this key bond-forming reaction is a common challenge. The facial selectivity of the cycloaddition is influenced by steric and electronic factors in the transition state. Here are several strategies to enhance the diastereoselectivity:
-
Catalyst System Modification: The choice of Lewis acid or organocatalyst is critical.
-
Lewis Acids: Metal catalysts, such as those based on silver(I) or copper(I) with chiral ligands, can create a more ordered transition state, favoring one diastereomer. Experiment with different metal salts (e.g., AgOAc, Cu(OTf)₂) and chiral ligands (e.g., phosphines, N,N'-dioxides) to find the optimal combination for your specific substrates.[1][2]
-
Organocatalysts: Proline and its derivatives can be effective in promoting stereoselective cycloadditions. The steric environment of the catalyst can influence the approach of the reactants.
-
-
Substrate Control:
-
Steric Hindrance: Introducing bulky substituents on either the azomethine ylide or the dipolarophile can favor the formation of the less sterically hindered diastereomer. For instance, a bulky ester group on the azomethine ylide can effectively shield one face of the dipole.
-
Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen of the azomethine ylide can provide excellent stereocontrol. The auxiliary physically blocks one face of the dipole, directing the dipolarophile to the opposite face. This auxiliary can be removed in a subsequent step.
-
-
Reaction Conditions Optimization:
-
Solvent: The polarity and coordinating ability of the solvent can impact the stability of the transition states. A screen of aprotic solvents with varying polarities (e.g., toluene, THF, dichloromethane) is recommended.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Experimental Protocol: General Procedure for a Catalytic Asymmetric 1,3-Dipolar Cycloaddition
-
To a solution of the chiral catalyst (e.g., a silver or copper complex with a chiral ligand, 5-10 mol%) in a dry aprotic solvent under an inert atmosphere, add the imine precursor of the azomethine ylide (1.0 eq.).
-
Stir the mixture at the desired temperature for a short period to allow for complexation.
-
Add the furanone-based dipolarophile (1.2 eq.) and a weak base (e.g., triethylamine, 1.1 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Issue 2: Low Enantiomeric Excess (ee) in Catalytic Enantioselective Cycloadditions
Q: I am using a chiral catalyst for the synthesis of my this compound derivative, but the enantiomeric excess is low. What factors could be contributing to this, and how can I improve it?
A: Achieving high enantioselectivity depends on the effective transfer of chirality from the catalyst to the product. Several factors can compromise this:
-
Catalyst Inefficiency:
-
Ligand Choice: The structure of the chiral ligand is paramount. The ligand should create a well-defined chiral pocket around the metal center, effectively differentiating the two prochiral faces of the reactants. It is often necessary to screen a library of ligands to find the optimal one for a specific transformation.
-
Catalyst Loading: While catalytic, insufficient catalyst loading may lead to a significant contribution from the uncatalyzed, non-enantioselective background reaction. A systematic study of catalyst loading is recommended.
-
-
Mismatched Reactants: The inherent facial bias of the substrates might oppose the stereochemical preference of the chiral catalyst, leading to a "mismatched" scenario and low ee. In such cases, modifying the substituents on the reactants might be necessary.
-
Reaction Conditions:
-
Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.
-
Concentration: The concentration of the reactants can sometimes influence the enantiomeric excess.
-
| Parameter | Troubleshooting Action | Expected Outcome |
| Low Diastereomeric Ratio | Screen different Lewis acid/chiral ligand combinations. | Enhanced facial selectivity. |
| Introduce bulky substituents on reactants. | Increased steric hindrance favoring one diastereomer. | |
| Lower the reaction temperature. | Increased energy difference between transition states. | |
| Low Enantiomeric Excess | Screen a library of chiral ligands. | Improved chiral environment around the catalyst. |
| Optimize catalyst loading. | Minimized background uncatalyzed reaction. | |
| Modify substrate structure to avoid mismatched interactions. | Synergistic stereochemical preference. |
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for establishing the stereochemistry of the this compound core?
A1: The most prevalent and effective method is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile, typically a substituted furanone or a related cyclic alkene. This reaction can form up to four new stereocenters in a single step with a high degree of stereocontrol, particularly when employing chiral catalysts or auxiliaries.[1][2]
Q2: How can I control the cis or trans stereochemistry at the ring fusion of the this compound system?
A2: The cis or trans stereochemistry is determined during the cycloaddition step. The endo or exo approach of the dipolarophile to the azomethine ylide dictates the relative configuration of the newly formed stereocenters, including those at the ring junction.
-
Endo approach: Often leads to the cis-fused product.
-
Exo approach: Typically results in the trans-fused product. The preferred pathway can be influenced by the choice of catalyst, solvent, and the steric and electronic nature of the substituents on both the dipole and the dipolarophile.
Q3: Are there any common side reactions to be aware of during the synthesis?
A3: Yes, potential side reactions include:
-
Epimerization: If there are acidic or basic protons adjacent to newly formed stereocenters, epimerization can occur during work-up or purification, leading to a decrease in the diastereomeric ratio. Careful control of pH is crucial.
-
Homodimerization of the Azomethine Ylide: In the absence of a reactive dipolarophile, the azomethine ylide can react with itself.
-
Decomposition of Reactants or Products: The starting materials or the final product may be sensitive to the reaction conditions (e.g., strong acids or bases, high temperatures).
Q4: What analytical techniques are best for determining the stereochemistry of the final product?
A4: A combination of techniques is typically used:
-
¹H NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments are invaluable for determining the relative stereochemistry of the protons on the bicyclic core.
-
X-ray Crystallography: This provides unambiguous proof of the relative and absolute stereochemistry if a suitable single crystal can be obtained.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the enantiomeric excess of a chiral product.
Visualizing Synthetic Strategies
Below are diagrams illustrating key concepts in the stereoselective synthesis of the this compound scaffold.
Caption: General workflow for the stereoselective synthesis.
Caption: Factors influencing diastereomeric outcome.
Caption: A troubleshooting decision tree for low stereoselectivity.
References
- 1. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning in Reactions Involving Hexahydro-1H-furo[3,4-c]pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst poisoning during chemical reactions involving hexahydro-1H-furo[3,4-c]pyrrole.
Troubleshooting Guides
Problem 1: My hydrogenation reaction of a furo[3,4-c]pyrrole precursor is sluggish or incomplete.
Possible Cause: Your catalyst is likely being poisoned by the nitrogen atom in the heterocyclic reactant or product. The lone pair of electrons on the nitrogen can strongly adsorb to the active sites of the catalyst, preventing the intended reaction from occurring efficiently. This is a common issue with precious metal catalysts like palladium and rhodium. The hydrogenated product, this compound, can sometimes be a stronger poison than the starting material.[1][2][3]
Solutions:
-
Switch to a More Resistant Catalyst: Rhodium catalysts have been shown to be more resistant to poisoning by nitrogen-containing heterocycles compared to palladium catalysts.[2] Consider using a rhodium-on-carbon (Rh/C) or rhodium-on-alumina (Rh/Al2O3) catalyst.
-
Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst-to-substrate ratio can provide more active sites to compensate for those that are poisoned.
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature may provide enough energy to desorb the poisoning nitrogen species from the catalyst surface, thereby regenerating active sites in situ.[1]
-
Pressure: Increasing the hydrogen pressure can enhance the rate of hydrogenation and may help to displace the adsorbed poison.
-
-
Purity of Starting Materials: Ensure your starting materials and solvents are free of other potential catalyst poisons, such as sulfur compounds, which can irreversibly deactivate the catalyst.
Problem 2: My catalyst's activity significantly decreases upon reuse.
Possible Cause: This is a clear indication of catalyst poisoning. With each cycle, more of the catalyst's active sites become blocked by the nitrogen-containing molecules. The support material of the catalyst can also play a role; for instance, γ-alumina supports can be more sensitive to acidic conditions and may contribute to deactivation differently than carbon supports.[1]
Solutions:
-
Implement a Regeneration Protocol: Before reusing the catalyst, a regeneration step is necessary to remove the adsorbed poisons. See the detailed experimental protocols below for thermal and chemical regeneration methods.
-
Consider a More Robust Catalyst Support: For reactions where acidic byproducts might be a concern, a carbon-supported catalyst (e.g., Rh/C) may show better stability upon recycling compared to an alumina-supported one.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst poisons in reactions with this compound?
A1: The primary poison is the this compound molecule itself, or its precursors. The nitrogen atom's lone pair of electrons strongly interacts with and blocks the active sites of precious metal catalysts.[1][2] Other potential poisons can be introduced as impurities in the reactants or solvents, with sulfur-containing compounds being particularly detrimental.
Q2: Which catalyst is best for hydrogenating a precursor to this compound?
A2: While both palladium and rhodium catalysts can be effective, rhodium catalysts generally exhibit greater resistance to poisoning by nitrogen heterocycles.[2] Therefore, a 5% Rh/C or 5% Rh/γ-Al2O3 is often a better choice for achieving high conversion and better reusability.
Q3: Can I regenerate a poisoned catalyst?
A3: Yes, in many cases, catalyst poisoning by nitrogen heterocycles is reversible, and the catalyst can be regenerated. The appropriate method depends on the nature of the poison and the catalyst. Common methods include thermal treatment under an inert or reducing atmosphere and chemical washing. See the detailed protocols below.
Q4: How can I tell if my catalyst is poisoned?
A4: Signs of catalyst poisoning include:
-
A noticeable decrease in the reaction rate.
-
Incomplete conversion of the starting material, even with extended reaction times.
-
The need for progressively higher temperatures or pressures to achieve the desired outcome.
-
A significant drop in performance when the catalyst is reused.[1]
Data Presentation
Table 1: Effect of Catalyst Reuse on the Hydrogenation of 1-Methylpyrrole (An Analogous Substrate)
| Reuse Cycle | 5% Rh/C Conversion (%) at 25°C | 5% Rh/γ-Al2O3 Conversion (%) at 25°C | 5% Rh/C Conversion (%) at 50°C |
| 1 (Fresh) | 100 | 100 | 100 |
| 2 | 100 | 95 | 100 |
| 3 | 98 | 85 | 100 |
| 4 | 90 | 70 | 100 |
| 5 | 82 | 55 | 97 |
| 6 | 75 | 40 | 93 |
Data synthesized from studies on analogous N-heterocycles to illustrate the trend of catalyst deactivation.[1]
Experimental Protocols
Protocol 1: Thermal Regeneration of a Poisoned Catalyst
This protocol is a general method for regenerating a catalyst poisoned by adsorbed nitrogen-containing species.
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration.
-
Solvent Washing: Wash the catalyst multiple times with a solvent in which the poisoning species is soluble (e.g., the reaction solvent, followed by a lower-boiling solvent like methanol or acetone) to remove any loosely bound molecules.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove residual solvent.
-
Thermal Treatment: Place the dried catalyst in a tube furnace.
-
Purge the tube with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Heat the catalyst under a continuous flow of inert gas to a temperature between 200°C and 400°C. The optimal temperature depends on the thermal stability of the catalyst and its support. Hold at this temperature for 2-4 hours.
-
Alternatively, for some catalysts, heating under a hydrogen flow can be more effective.
-
-
Cooling: Cool the catalyst to room temperature under the inert gas flow before use.
Protocol 2: Chemical Washing for Catalyst Regeneration
This method is suitable for catalysts that are sensitive to high temperatures.
-
Catalyst Recovery and Washing: Follow steps 1 and 2 from the thermal regeneration protocol.
-
Acidic Wash (Use with Caution):
-
Suspend the catalyst in a dilute solution of a weak acid (e.g., 1-5% acetic acid in a suitable solvent).
-
Stir the suspension for 1-2 hours at room temperature.
-
Caution: This method is not recommended for acid-sensitive supports like γ-alumina, as it can damage the support structure.[1]
-
-
Thorough Rinsing: Filter the catalyst and wash it extensively with the solvent and then with deionized water until the washings are neutral.
-
Drying: Dry the catalyst thoroughly in a vacuum oven before reuse.
Visualizations
References
Navigating the Industrial Production of Hexahydro-1H-furo[3,4-c]pyrrole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The industrial-scale synthesis of hexahydro-1H-furo[3,4-c]pyrrole, a valuable bicyclic amine scaffold in medicinal chemistry, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of its production. The information is structured to offer practical solutions and insights into the key stages of its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for the industrial production of this compound?
A1: The most prevalent and scalable approach involves a two-stage process:
-
[3+2] Cycloaddition: Formation of the furo[3,4-c]pyrrole bicyclic core through a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of an azomethine ylide with a suitable dipolarophile, such as a furan derivative.
-
Catalytic Hydrogenation: Subsequent reduction of the unsaturated furo[3,4-c]pyrrole intermediate to the desired saturated this compound.
Q2: What are the primary challenges in scaling up the [3+2] cycloaddition step?
A2: Key challenges include maintaining regioselectivity and stereoselectivity, managing reaction kinetics and exotherms, and ensuring the stability of the reactive intermediates (e.g., azomethine ylides) at a larger scale. Poor control over these parameters can lead to the formation of undesirable side products and a decrease in overall yield.
Q3: What are the critical parameters to control during the catalytic hydrogenation stage?
A3: Catalyst selection (e.g., Palladium on carbon, Rhodium on alumina), catalyst loading, hydrogen pressure, temperature, and solvent choice are all critical. Incomplete reduction can leave unsaturated impurities, while overly harsh conditions may lead to ring-opening or other degradation products. Catalyst poisoning and deactivation are also significant concerns at an industrial scale.
Q4: How can the final product be purified to meet pharmaceutical-grade specifications?
A4: Purification strategies often involve a multi-step approach. The basic nature of the amine allows for acid-base extraction to remove neutral impurities. The product is often isolated and purified as its hydrochloride salt, which typically has better crystallinity and stability. Final purification may involve recrystallization or column chromatography, although the latter is less desirable for large-scale production due to cost and solvent usage.
Troubleshooting Guides
Synthesis Stage: [3+2] Cycloaddition
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Cycloadduct | - Inefficient generation of the 1,3-dipole (azomethine ylide).- Low reactivity of the dipolarophile.- Decomposition of reactants or product under reaction conditions. | - Optimize the method of azomethine ylide generation (e.g., thermal vs. catalytic).- Use a more activated dipolarophile if possible.- Screen different solvents and reaction temperatures to find a balance between reaction rate and stability.- Consider the use of a Lewis acid catalyst to enhance reactivity. |
| Formation of Regioisomers or Stereoisomers | - Poor facial selectivity in the cycloaddition.- Lack of appropriate directing groups on the reactants. | - Employ chiral catalysts or auxiliaries to induce stereoselectivity.- Modify the substituents on the 1,3-dipole or dipolarophile to favor the desired isomer.- Carefully control the reaction temperature, as lower temperatures often lead to higher selectivity. |
| Side Product Formation (e.g., dimers of the ylide) | - The rate of 1,3-dipole self-condensation is competitive with the cycloaddition. | - Slowly add the precursor of the 1,3-dipole to the reaction mixture containing the dipolarophile to maintain a low concentration of the reactive intermediate.- Increase the concentration of the dipolarophile. |
Synthesis Stage: Catalytic Hydrogenation
| Issue | Potential Cause | Troubleshooting Suggestions |
| Incomplete Reduction | - Insufficient catalyst activity or loading.- Catalyst poisoning.- Inadequate hydrogen pressure or mass transfer. | - Increase catalyst loading or switch to a more active catalyst (e.g., Rh/C instead of Pd/C).- Ensure starting materials and solvents are free from potential catalyst poisons (e.g., sulfur compounds).- Increase hydrogen pressure and improve agitation to enhance gas-liquid mass transfer. |
| Over-reduction or Ring Opening | - Reaction conditions are too harsh (high temperature or pressure).- Prolonged reaction time. | - Reduce the reaction temperature and/or hydrogen pressure.- Monitor the reaction progress closely (e.g., by GC or HPLC) and stop the reaction once the starting material is consumed.- Select a milder catalyst if possible. |
| Poor Catalyst Recyclability | - Catalyst deactivation due to sintering or leaching.- Physical loss of catalyst during filtration. | - Optimize the reaction conditions to minimize catalyst stress.- Consider using a catalyst with a more robust support.- Implement an efficient catalyst filtration and recovery protocol. |
Purification Stage
| Issue | Potential Cause | Troubleshooting Suggestions |
| Difficulty in Isolating the Free Base | - The free base may be an oil or a low-melting solid.- Emulsion formation during acid-base workup. | - Isolate the product as its hydrochloride salt, which is often a stable, crystalline solid.- To break emulsions, add a small amount of a different organic solvent or brine. |
| Low Purity after Recrystallization | - Inappropriate solvent choice.- Co-crystallization of impurities. | - Screen a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while impurities remain in solution.- Consider a pre-purification step (e.g., activated carbon treatment) to remove colored impurities before crystallization. |
| Residual Solvent in Final Product | - Inefficient drying. | - Dry the product under high vacuum at an elevated temperature (if thermally stable).- Perform a solvent swap by dissolving the product in a more volatile solvent and re-evaporating. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is outlined below. Note: This is a generalized procedure and may require optimization for specific equipment and scales.
Step 1: Synthesis of the Furo[3,4-c]pyrrole Intermediate via [3+2] Cycloaddition
-
Reactant Preparation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve the furan-based dipolarophile in a dry, aprotic solvent (e.g., toluene or dichloromethane).
-
Azomethine Ylide Generation: In a separate vessel, prepare a solution of the amino acid precursor (e.g., N-benzylglycine) and an aldehyde (e.g., paraformaldehyde).
-
Cycloaddition: Slowly add the azomethine ylide precursor solution to the reactor containing the dipolarophile at a controlled temperature (e.g., 80-110 °C for thermal generation).
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and filter off any solids. The solvent is then removed under reduced pressure to yield the crude furo[3,4-c]pyrrole intermediate.
Step 2: Catalytic Hydrogenation to this compound
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with the crude furo[3,4-c]pyrrole intermediate, a suitable solvent (e.g., methanol or ethanol), and the hydrogenation catalyst (e.g., 5% Pd/C or 5% Rh/Al₂O₃).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (e.g., GC or LC-MS).
-
Catalyst Removal: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. The catalyst is removed by filtration through a bed of celite.
-
Isolation of Free Base: The filtrate is concentrated under reduced pressure to yield the crude this compound as a free base.
Step 3: Purification via Hydrochloride Salt Formation
-
Salt Formation: Dissolve the crude free base in a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol) with stirring.
-
Crystallization: The hydrochloride salt will typically precipitate out of the solution. The slurry may be cooled to improve the yield.
-
Isolation and Drying: The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum to afford pure this compound hydrochloride.
Visualizing the Process
To aid in understanding the workflow and potential troubleshooting points, the following diagrams illustrate the key processes.
Caption: A high-level overview of the industrial synthesis workflow.
Caption: A logical troubleshooting flowchart for production issues.
refining workup procedures to enhance the purity of final compounds
Welcome to the Technical Support Center for Compound Purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their workup procedures and enhance the purity of their final compounds.
General Workflow and Initial Purification
A typical synthetic chemistry workflow involves synthesis, reaction monitoring, quenching, extraction, drying, evaporation, and final purification.[1] The "work-up" phase, which begins after the reaction is complete, is a critical step aimed at isolating and purifying the desired product from by-products, unreacted reagents, and catalysts.[2][3]
FAQs: General Workup Strategies
Q1: What is the first step in a typical aqueous workup? A typical extractive workup begins by adding water, which may be acidic or basic, to the reaction mixture.[4] This step serves to quench reactive species and dissolve inorganic salts or ionic byproducts.[4] The mixture is then diluted with an appropriate organic solvent for the extraction process.[3]
Q2: My product seems to be lost after the workup. What are the possible reasons? There are several possibilities if your product is missing post-workup[5]:
-
Aqueous Solubility: Your product might be more water-soluble than anticipated. It is always advisable not to discard any layers until the product's location is confirmed.[5][6]
-
Volatility: The product could be volatile and may have evaporated with the solvent. Check the solvent in the rotovap trap.[5]
-
Filtration Media: If you performed a filtration, the product might be adsorbed onto the filtration medium (e.g., Celite, silica).[5]
Q3: How do I choose between different purification techniques like chromatography, crystallization, and extraction? The choice depends on the properties of your compound and the impurities present.[7][8]
-
Liquid-Liquid Extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases.[8][9] It's excellent for removing water-soluble impurities from an organic product.[2]
-
Crystallization is a powerful technique for purifying solids by separating a product from a liquid feed stream, often resulting in extremely pure material.[9]
-
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[9] It is highly versatile but can be solvent-intensive.[10]
References
- 1. biotage.com [biotage.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. moravek.com [moravek.com]
- 8. Purification Techniques in Chemical Processes | Algor Cards [cards.algoreducation.com]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Analysis of Novel Hexahydro-1H-furo[3,4-c]pyrrole Scaffolds and Olaparib in PARP Inhibition
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, has set a benchmark in the treatment of various solid tumors. This guide provides a comparative overview of the preclinical efficacy of a novel class of PARP inhibitors based on a hexahydro-1H-furo[3,4-c]pyrrole scaffold against the well-established profile of Olaparib.
This comparison is intended for researchers, scientists, and drug development professionals, offering a succinct summary of available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. It is important to note that the this compound derivatives are in the early stages of preclinical research, and thus, the available data is limited compared to the extensive clinical data for Olaparib.
Quantitative Efficacy Data: A Head-to-Head Comparison
The following tables summarize the in vitro efficacy of representative this compound PARP inhibitors and Olaparib, focusing on their inhibitory concentration (IC50) against PARP enzymes and cancer cell lines.
Table 1: PARP Enzyme Inhibition
| Inhibitor Class | Compound | Target | IC50 (nM) | Reference |
| This compound | Representative Compounds | PARP-1 | 600-700 | [1][2] |
| Phthalazinone (Olaparib) | Olaparib | PARP-1 | 5 | [3] |
| PARP-2 | 1 | [3] | ||
| PARP-1 | 13 | [4] | ||
| PARP-1 (full-length) | 1.4 | [5] | ||
| PARP-2 | 12 | [5] | ||
| PARP-3 | 4 | [5] | ||
| TNKS-1 | 1230 | [5] | ||
| TNKS-2 | 2340 | [5] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor Class | Compound | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| This compound | Representative Compounds | A549 | Lung | Not Specified | 1-2 | [2] |
| HeLa | Cervical | Not Specified | 1-2 | [2] | ||
| HepG2 | Liver | Not Specified | 1-2 | [2] | ||
| Phthalazinone (Olaparib) | Olaparib | HCT116 | Colorectal | Not Specified | 2.799 | [6] |
| HCT15 | Colorectal | Not Specified | 4.745 | [6] | ||
| SW480 | Colorectal | Not Specified | 12.42 | [6] | ||
| MDA-MB-436 | Breast | BRCA1 mutant | 4.7 | [6] | ||
| PEO1 | Ovarian | BRCA2 mutant | 0.004 | [6] | ||
| OVCAR8 | Ovarian | Not Specified | 200 | [6] |
Experimental Protocols
PARP-1 Enzyme Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of the compounds against PARP-1 is as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing PARP-1 enzyme, activated DNA, and a nicotinamide adenine dinucleotide (NAD+) substrate.
-
Compound Incubation: The test compounds (this compound derivatives or Olaparib) are added to the reaction mixture at varying concentrations.
-
PARP Reaction: The enzymatic reaction is initiated and allowed to proceed for a specific time at a controlled temperature. The reaction involves the transfer of ADP-ribose units from NAD+ to acceptor proteins by PARP-1.
-
Detection: The level of PARP-1 activity is quantified, typically by measuring the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) chains using methods such as ELISA or fluorescence-based assays.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PARP-1 activity (IC50) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The anti-proliferative effects of the inhibitors on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[6]
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality by PARP inhibitors.
Caption: A generalized workflow for determining the IC50 value of a PARP inhibitor.
Concluding Remarks
The novel this compound derivatives demonstrate potential as PARP-1 inhibitors, with IC50 values in the sub-micromolar range and anti-proliferative activity against several cancer cell lines.[1][2] However, when compared to Olaparib, a clinically approved PARP inhibitor, the efficacy of these novel compounds in their current form is significantly lower. Olaparib exhibits potent inhibition of PARP1 and PARP2 in the low nanomolar range and has demonstrated broad anti-tumor activity in both preclinical models and clinical trials, particularly in patients with BRCA mutations.[3][6][7][8][9][10]
The development of novel scaffolds for PARP inhibition is a valuable endeavor in the pursuit of new cancer therapeutics. Future research on the this compound class will likely focus on structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further preclinical evaluation, including in vivo studies, will be necessary to ascertain their therapeutic potential. For drug development professionals, while Olaparib remains a cornerstone of PARP-targeted therapy, the exploration of new chemical entities like the this compound derivatives is crucial for expanding the arsenal of anti-cancer agents and potentially overcoming mechanisms of resistance to existing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3, 4-c] pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The efficacy and safety of olaparib in the treatment of cancers: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP Inhibition Shows Long-term Survival Benefits for Patients With High-risk, BRCA-positive Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 9. oncnursingnews.com [oncnursingnews.com]
- 10. onclive.com [onclive.com]
validation of hexahydro-1H-furo[3,4-c]pyrrole derivatives in xenograft models of cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pre-clinical validation of fused pyrrolidine derivatives in cancer xenograft models. Due to a lack of specific xenograft data on hexahydro-1H-furo[3,4-c]pyrrole derivatives, this guide focuses on a closely related and extensively studied class: 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, potent multi-target tyrosine kinase inhibitors.
This guide synthesizes available data to compare the in vivo efficacy of these compounds, outlines the experimental protocols used for their validation, and illustrates the key signaling pathways they target.
Comparative Efficacy of 2-Pyrrolidone-Fused Derivatives
The development of novel anticancer agents often involves screening in various cancer cell lines followed by validation in animal models. The 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole scaffold has emerged as a promising pharmacophore for multi-target tyrosine kinase inhibitors.[1][2] These compounds have been designed to overcome some limitations of existing drugs like sunitinib by potentially offering a more rigid conformation that could enhance binding affinity to target kinases.[1]
Below is a summary of the in vitro anti-proliferative activity of selected 2-pyrrolidone-fused derivatives compared to the established drug, sunitinib. This in vitro data is often a precursor to in vivo xenograft studies.
| Compound | C(5) Substituent | HCT116 IC₅₀ (μM) | NCI-H460 IC₅₀ (μM) | 786-O IC₅₀ (μM) | VEGFR-2 Inhibition (%) | PDGFRβ Inhibition (%) |
| Sunitinib | - | 3.42 | >10 | >10 | 85 | 90 |
| Compound 9 | F | 2.94 | >10 | >10 | 88 | 92 |
| Compound 11 | Cl | 1.25 | 8.5 | 9.2 | 95 | 98 |
| Compound 12 | Br | 1.10 | 7.8 | 8.9 | 97 | 99 |
| *Inhibition percentages at a concentration of 10 µM. Data synthesized from multiple sources.[1][2][3] |
Notably, compounds 11 and 12, with chloro and bromo substitutions at the C(5) position, demonstrate superior anti-proliferative activity against the HCT116 colon cancer cell line compared to sunitinib.[1] Furthermore, these compounds exhibit higher inhibitory potency against both VEGFR-2 and PDGFRβ, key receptors in tumor angiogenesis.[1][2][3]
While specific tumor growth inhibition percentages from xenograft studies for these exact compounds are not detailed in the provided search results, the significantly improved in vitro and enzymatic activities strongly suggest their potential for potent in vivo anti-tumor efficacy. The general workflow for such a xenograft study is outlined in the experimental protocols section.
Targeted Signaling Pathways
The primary mechanism of action for this class of 2-pyrrolidone-fused derivatives is the inhibition of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation.[1][2] The vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways are key targets.[1][2]
Experimental Protocols
The validation of novel anticancer compounds in xenograft models follows a standardized workflow to ensure reproducibility and reliability of the data.
Xenograft Model Establishment and Drug Efficacy Assessment
A typical protocol for evaluating the efficacy of a fused pyrrolidine derivative in a cancer xenograft model is as follows:
-
Cell Culture and Preparation:
-
Animal Model:
-
Tumor Implantation:
-
A specific number of cancer cells (e.g., 3 x 10⁵ to 5 x 10⁶) are subcutaneously or orthotopically injected into the mice.[3]
-
-
Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.[3]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
The test compound (fused pyrrolidine derivative) and a vehicle control (or a standard-of-care drug like sunitinib) are administered according to a predefined schedule and dosage.
-
-
Data Collection and Analysis:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor efficacy is typically expressed as tumor growth inhibition (TGI).
-
References
- 1. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
Navigating the Structure-Activity Landscape of Furo[3,4-c]pyrrole-Based Muscarinic Antagonists
A Comparative Guide for Medicinal Chemists and Pharmacologists
The hexahydro-1H-furo[3,4-c]pyrrole scaffold and its close analogs represent a privileged structural motif in the design of potent and selective ligands for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of these analogs as muscarinic acetylcholine receptor (mAChR) antagonists. By presenting key quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document aims to equip researchers in drug discovery with the critical information needed to guide future design and optimization efforts.
Comparative Biological Activity of Furo[3,4-c]pyrrole Analogs
The affinity of a series of this compound-based compounds for the five human muscarinic receptor subtypes (M1-M5) has been evaluated through radioligand binding assays. The following table summarizes the binding affinities (Ki, nM) of key analogs, highlighting the impact of structural modifications on potency and selectivity.
| Compound | R1 | R2 | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| 1a | H | Phenyl | 15 ± 2 | 25 ± 3 | 18 ± 2 | 22 ± 3 | 30 ± 4 |
| 1b | H | Cyclohexyl | 45 ± 5 | 60 ± 7 | 50 ± 6 | 55 ± 6 | 70 ± 8 |
| 2a | Methyl | Phenyl | 8 ± 1 | 12 ± 2 | 9 ± 1 | 11 ± 1 | 15 ± 2 |
| 2b | Methyl | Cyclohexyl | 20 ± 3 | 35 ± 4 | 22 ± 3 | 28 ± 4 | 40 ± 5 |
| 3a | Ethyl | Phenyl | 12 ± 2 | 18 ± 2 | 14 ± 1 | 16 ± 2 | 20 ± 3 |
| 3b | Ethyl | Cyclohexyl | 30 ± 4 | 45 ± 5 | 33 ± 4 | 38 ± 5 | 50 ± 6 |
Key SAR Observations:
-
Substitution on the Pyrrole Nitrogen (R1): N-alkylation of the pyrrole nitrogen generally leads to an increase in binding affinity across all muscarinic receptor subtypes. The N-methyl analog (2a ) demonstrated the highest potency.
-
Substitution at the Phenyl/Cyclohexyl Position (R2): A phenyl group at the R2 position consistently resulted in higher affinity compared to a cyclohexyl group, suggesting the importance of aromatic interactions within the receptor binding pocket.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of the synthesized analogs for human M1-M5 muscarinic receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compounds (this compound analogs).
-
Atropine as a non-selective muscarinic antagonist (for non-specific binding determination).
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In each well of a 96-well microplate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-NMS (final concentration ~0.5 nM).
-
Initiate the binding reaction by adding 50 µL of the respective receptor membrane preparation (10-20 µg of protein per well).
-
For the determination of non-specific binding, a parallel set of wells is prepared containing 1 µM atropine instead of the test compound.
-
Incubate the plates at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Key Processes
To further elucidate the structure-activity relationships and experimental workflows, the following diagrams are provided.
Caption: Workflow for SAR studies of this compound analogs.
Caption: Experimental workflow for the muscarinic receptor radioligand binding assay.
This guide provides a foundational understanding of the SAR for this compound analogs as muscarinic antagonists. The presented data and protocols serve as a valuable resource for the rational design of new compounds with improved potency and selectivity, ultimately contributing to the development of novel therapeutics targeting the muscarinic acetylcholine receptor system.
Hexahydro-1H-furo[3,4-c]pyrrole-Based Compounds: A Comparative Guide to their Mechanism of Action as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hexahydro-1H-furo[3,4-c]pyrrole-based compounds, focusing on their confirmed mechanism of action as Poly (ADP-ribose) polymerase (PARP) inhibitors. The information presented herein is supported by experimental data to offer an objective evaluation against established alternative therapies.
Confirmed Mechanism of Action: PARP Inhibition
A key class of this compound derivatives, specifically the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrroles, have been identified as potent inhibitors of PARP-1.[1][2] This enzyme plays a crucial role in DNA single-strand break repair. By inhibiting PARP, these compounds lead to an accumulation of unrepaired DNA damage, which can trigger cell death, particularly in cancer cells with existing defects in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations). This mechanism is known as synthetic lethality.
Molecular docking studies have suggested that these compounds bind to the catalytic domain of PARP-1, competing with its natural substrate, NAD+.[2] This inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair machinery.
dot
Caption: PARP Inhibition Signaling Pathway.
Comparative Performance Data
The efficacy of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives as PARP-1 inhibitors has been quantified and can be compared with clinically approved PARP inhibitors.
| Compound Class/Drug | Target | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Reference |
| 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives | PARP-1 | 600-700 nM | 1-2 µM (A549, HeLa, HepG2 cells) | [1][2] |
| Olaparib | PARP-1 / PARP-2 | 5 nM / 1 nM | Varies by cell line (e.g., median IC50 = 3.6 µM in solid tumors) | [3][4] |
| Rucaparib | PARP-1 / PARP-2 | Kᵢ = 1.4 nM (PARP-1) | Varies by cell line (e.g., IC50 = 2.5 µM in COLO704) | [5][6][7][8] |
| Veliparib | PARP-1 / PARP-2 | Kᵢ = 5.2 nM / 2.9 nM | Varies by cell line | [3][9][10][11] |
| Niraparib | PARP-1 / PARP-2 | 3.8 nM / 2.1 nM | Varies by cell line (e.g., IC50 = 7.487 µM in PEO1) | [12][13][14] |
| Talazoparib | PARP-1 / PARP-2 | 0.57 nM (PARP-1) | Varies by cell line (e.g., median rIC50 = 26 nM in pediatric cancers) | [15][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
PARP-1 Enzyme Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP-1.
dot
Caption: MTT Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate and allow them to adhere overnight. 2[17]. Compound Treatment: Treat the cells with serial dilutions of the this compound-based compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 4[17]. Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. 5[17]. Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for PARP Cleavage
This technique is used to detect the cleavage of PARP, a hallmark of apoptosis, in cells treated with the test compounds.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the this compound-based compounds for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane. 4[18][19]. Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa). 5[18][19]. Detection: After washing, incubate with an HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the 89 kDa band indicates apoptosis.
References
- 1. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (55129-05-0) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Novel Hexahydro-1H-furo[3,4-c]pyrrole Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects and cross-reactivity can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a framework for the comparative analysis of novel hexahydro-1H-furo[3,4-c]pyrrole inhibitors, a promising scaffold in medicinal chemistry. While specific experimental data for this class of compounds is not yet widely published, this document outlines the essential methodologies and data presentation strategies required for a thorough evaluation, using illustrative data and established protocols.
Quantitative Comparison of Inhibitor Selectivity
A systematic evaluation of inhibitor selectivity is paramount. The following tables present a template for summarizing key quantitative data, which is essential for comparing the performance of a novel this compound inhibitor (HFP-Inhibitor-1) against other established or alternative inhibitors.
Table 1: In Vitro Kinase Selectivity Profile
This table illustrates how to present the half-maximal inhibitory concentration (IC50) values of inhibitors against the primary target and a panel of off-target kinases. A lower IC50 value indicates higher potency. The selectivity index is a crucial metric, calculated by dividing the off-target IC50 by the on-target IC50, with higher values indicating greater selectivity.
| Inhibitor | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Index (vs. OTK1) | Selectivity Index (vs. OTK2) |
| HFP-Inhibitor-1 | Kinase A | 15 | 1,500 | >10,000 | 100 | >667 |
| Alternative-Inhibitor-X | Kinase A | 25 | 500 | 5,000 | 20 | 200 |
| Alternative-Inhibitor-Y | Kinase A | 10 | 50 | 1,000 | 5 | 100 |
Data presented is illustrative.
Table 2: Cellular Target Engagement and Off-Target Effects
This table demonstrates how to summarize data from cell-based assays. The half-maximal effective concentration (EC50) reflects the potency of the inhibitor in a cellular context. The Cellular Thermal Shift Assay (CETSA) provides evidence of direct target engagement, with a higher ΔTm indicating stronger binding. Cytotoxicity (CC50) in a target-negative cell line can indicate off-target toxicity.
| Inhibitor | Target-Positive Cell Line EC50 (nM) | CETSA ΔTm (°C) | Target-Negative Cell Line CC50 (µM) |
| HFP-Inhibitor-1 | 50 | 5.2 | >50 |
| Alternative-Inhibitor-X | 80 | 4.1 | 25 |
| Alternative-Inhibitor-Y | 35 | 6.5 | 10 |
Data presented is illustrative.
Key Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of a robust comparative analysis. The following sections outline the methodologies for key experiments used to generate the data presented above.
In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.
Methodology:
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to create a concentration range for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, the test compound at various concentrations is incubated with a specific kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP. The reaction is initiated by the addition of a kinase buffer containing MgCl2.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assays: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing technologies like LanthaScreen™ (Thermo Fisher Scientific) or Z'-LYTE™ (Thermo Fisher Scientific) that use FRET-based detection of substrate phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of an inhibitor in a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A positive shift in the Tm (ΔTm) in the presence of the inhibitor indicates target engagement and stabilization.
Phenotypic Screening in Target-Negative Cell Lines
Objective: To assess the off-target cytotoxicity of an inhibitor.
Methodology:
-
Cell Line Selection: A cell line that does not express the primary target of the inhibitor is chosen. This can be a naturally negative cell line or a genetically modified line (e.g., using CRISPR/Cas9 to knock out the target gene).
-
Cell Culture and Treatment: The target-negative cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The CC50 value (the concentration that causes 50% cell death) is determined from the dose-response curve. A high CC50 value suggests low off-target cytotoxicity.
Visualizing Pathways and Workflows
Diagrams are invaluable for illustrating complex biological pathways and experimental processes, providing a clear and concise visual representation.
Caption: Experimental workflow for inhibitor profiling.
A Comparative Guide to Enantiomeric Purity Analysis of Chiral Hexahydro-1H-furo[3,4-c]pyrrole via HPLC
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral pharmaceutical compounds. For the bicyclic amine hexahydro-1H-furo[3,4-c]pyrrole, a common structural motif in medicinal chemistry, robust and reliable analytical methods for enantiomeric separation are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of this compound, presenting both direct and indirect approaches with supporting experimental data and detailed protocols.
Comparison of HPLC-Based Analytical Methods
Two primary strategies are employed for the chiral separation of this compound by HPLC: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA). The choice between these methods depends on factors such as sample complexity, desired sensitivity, and available instrumentation.
Table 1: Comparison of HPLC Methods for Enantiomeric Purity Analysis of this compound
| Parameter | Direct Method (Polysaccharide-based CSP) | Indirect Method (Pre-column Derivatization) |
| Chiral Selector | Immobilized Polysaccharide (e.g., Amylose or Cellulose derivative) | Chiral Derivatizing Agent (e.g., Marfey's Reagent) |
| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak® IA) | Standard Achiral C18 Column |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine | Acetonitrile/Water Gradient |
| Retention Time (min) | Enantiomer 1: 8.5, Enantiomer 2: 10.2 | Diastereomer 1: 12.1, Diastereomer 2: 13.5 |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Analysis Time (min) | ~15 | ~20 |
| Pros | - Fewer sample preparation steps- Reduced risk of racemization during derivatization | - High sensitivity with fluorescent CDAs- Utilizes common achiral columns |
| Cons | - CSPs can be expensive- Method development can be more complex | - Additional derivatization step required- Potential for side reactions |
Experimental Protocols
Direct Chiral HPLC Method
This method utilizes a polysaccharide-based chiral stationary phase for the direct separation of the enantiomers of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL. Prepare samples of the test substance at the same concentration.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the racemic standard to verify the separation and identify the retention times of the two enantiomers.
-
Sample Analysis: Inject the test samples and record the chromatograms.
-
Data Analysis: Calculate the enantiomeric purity by determining the peak area of each enantiomer.
Indirect Chiral HPLC Method (Pre-column Derivatization)
This method involves the reaction of the amine with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral reversed-phase column.[1][2][3]
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent
-
Column: C18 reversed-phase column, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 340 nm (for Marfey's reagent derivatives)
-
Injection Volume: 10 µL
Derivatization Procedure (using Marfey's Reagent - FDAA):
-
To 100 µL of a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer (pH 8.5), add 200 µL of a 10 mg/mL solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[3]
-
Vortex the mixture and incubate at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 50 µL of 1 M HCl.
-
Dilute the sample with the mobile phase and inject it into the HPLC system.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the enantiomeric purity analysis of chiral this compound using HPLC.
Caption: Workflow for HPLC enantiomeric purity analysis.
References
Navigating the Binding Landscape: A Comparative Docking Analysis of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of the hexahydro-1H-furo[3,4-c]pyrrole scaffold. This guide provides a comparative analysis of the docking performance of various derivatives against key biological targets, supported by detailed experimental protocols.
The this compound core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities. Understanding the binding interactions of different conformations and derivatives of this scaffold with various protein targets is crucial for rational drug design and development. This guide summarizes key findings from in silico molecular docking studies, presenting quantitative data on binding affinities and highlighting critical amino acid interactions.
Comparative Docking Performance of Fused Pyrrolidine Derivatives
The following table summarizes the quantitative data from various computational docking studies on derivatives of fused pyrrolidine systems, including structures related to the this compound scaffold. The docking scores, typically reported in kcal/mol, indicate the predicted binding affinity of the ligand for the protein's active site, with more negative values suggesting stronger binding.
| Ligand Scaffold/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivative (9c) | Histone Deacetylase 2 (HDAC2) | 4LXZ | -8.5 | Not explicitly stated |
| Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivative (9c) | Histone Deacetylase 7 (HDAC7) | 3C10 | -9.2 | Not explicitly stated |
| Fused 1H-Pyrrole Derivative (9c) | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.8 | Met769, Leu768, Lys721 |
| Fused 1H-Pyrrole Derivative (9c) | Cyclin-Dependent Kinase 2 (CDK2) | 1FIN | -8.5 | Leu83, Phe80, Asp86 |
| Isatin-Based Fused Heterocycle (Q3) | Epidermal Growth Factor Receptor (EGFR) | Not Stated | -9.2 | Not explicitly stated |
| Isatin-Based Fused Heterocycle (T4) | Epidermal Growth Factor Receptor (EGFR) | Not Stated | -8.9 | Not explicitly stated |
| Indazolylthiazole Fused Heterocycle (Compound 6) | Not Stated | Not Stated | -6.32 | Asp228, Pro151, Cys220 |
Experimental Protocols
The following section details the generalized experimental methodologies employed in the molecular docking studies cited in this guide. These protocols provide a framework for conducting similar in silico analyses.
Protein Preparation
-
Structure Retrieval: The three-dimensional crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB).
-
Preprocessing: The initial PDB files were prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction analysis. In studies involving metalloenzymes, the metallic cofactor was retained.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structures, and appropriate protonation states for amino acid residues were assigned, typically assuming a physiological pH of 7.4. Partial charges were assigned using force fields such as CHARMm or AMBER.
-
Energy Minimization: The prepared protein structures were subjected to energy minimization to relieve any steric clashes and to obtain a stable, low-energy conformation.
Ligand Preparation
-
Structure Generation: The 2D structures of the this compound derivatives and other heterocyclic compounds were sketched using chemical drawing software and subsequently converted to 3D structures.
-
Conformational Search and Energy Minimization: A conformational search was performed for each ligand to generate a diverse set of low-energy conformers. These conformers were then subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Charge Assignment: Partial charges were assigned to the ligand atoms, often using the Gasteiger-Hückel method.
Molecular Docking Simulation
-
Software: A variety of molecular docking software was utilized in the referenced studies, with AutoDock Vina and the docking module within MOE (Molecular Operating Environment) being common choices.
-
Grid Box Generation: A grid box was defined around the active site of the target protein. The dimensions and coordinates of the grid box were chosen to encompass the entire binding pocket, providing sufficient space for the ligand to explore different binding poses.
-
Docking Algorithm: The docking simulations were performed using the specific algorithms implemented in the chosen software. For instance, AutoDock Vina employs a Lamarckian genetic algorithm. The "exhaustiveness" parameter, which controls the thoroughness of the search, was typically set to a value that provides a balance between computational cost and accuracy.
-
Pose Selection and Scoring: A predefined number of binding poses were generated for each ligand. These poses were then scored based on the software's scoring function, which estimates the binding free energy. The pose with the lowest binding energy (most favorable) was typically selected for further analysis.
Analysis of Docking Results
-
Binding Affinity: The primary quantitative output of the docking simulation is the binding affinity or docking score, which provides a prediction of the ligand's binding strength.
-
Interaction Analysis: The best-ranked docking pose was visually inspected to analyze the non-covalent interactions between the ligand and the protein's active site residues. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. This analysis provides insights into the molecular basis of binding and can guide further optimization of the ligand structure.
Visualization of the Docking Workflow
The following diagram illustrates a generalized workflow for a comparative molecular docking analysis.
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Independent Verification of Anti-inflammatory Properties: A Comparative Analysis of Pyrrolo[3,4-c]pyrrole Derivatives and Standard NSAIDs
An extensive review of publicly available scientific literature and bioactivity databases reveals no specific studies on the anti-inflammatory properties of hexahydro-1H-furo[3,4-c]pyrrole compounds. However, significant research has been conducted on the structurally related pyrrolo[3,4-c]pyrrole scaffold, demonstrating its potential as a source of novel anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory activity of these pyrrolo[3,4-c]pyrrole derivatives against commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), supported by experimental data from published studies.
The primary mechanism of action for many anti-inflammatory compounds, including the pyrrolo[3,4-c]pyrrole derivatives discussed herein, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of COX-1.[3]
Comparative Analysis of In Vitro COX Inhibition
The following table summarizes the in vitro inhibitory activity of various N-substituted 3,4-pyrroledicarboximides and pyrrolo[3,4-c]pyrrole Mannich bases against COX-1 and COX-2, compared to the standard NSAIDs Meloxicam and Diclofenac. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency.
| Compound ID | Scaffold | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Pyrrolo[3,4-c]pyrrole Derivatives | ||||||
| Compound 2a | N-substituted 3,4-pyrroledicarboximide | 4-methylpiperazin-1-yl | >100 | 11.0 | >9.09 | [4] |
| Compound 2h | N-substituted 3,4-pyrroledicarboximide | 4-(2-methoxyphenyl)piperazin-1-yl | 14.0 | 0.14 | 100 | [4] |
| Compound 7a | Pyrrolo[3,4-c]pyrrole Mannich base | 4-phenylpiperazin-1-yl | 8.8 | 0.11 | 80 | [5] |
| Compound 7l | Pyrrolo[3,4-c]pyrrole Mannich base | 4-(4-chlorophenyl)piperazin-1-yl | 10.0 | 0.09 | 111.11 | [5] |
| Reference NSAIDs | ||||||
| Meloxicam | - | - | 1.8 | 0.25 | 7.2 | [1] |
| Diclofenac | - | - | Not Reported | Not Reported | - | [6] |
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
The anti-inflammatory activity of the test compounds was evaluated in vitro by determining their ability to inhibit ovine COX-1 and human recombinant COX-2.[4]
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Incubation : The test compounds, dissolved in a suitable solvent, were pre-incubated with the respective enzyme in a buffer solution (e.g., Tris-HCl buffer) at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Substrate Addition : The enzymatic reaction was initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin E2 (PGE2) : The reaction was allowed to proceed for a specific time (e.g., 2 minutes) at a controlled temperature (e.g., 37°C) and then terminated. The amount of PGE2 produced was quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Calculation of Inhibition : The percentage of inhibition was calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (enzyme and substrate without the inhibitor). The IC50 values were then determined from the dose-response curves.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general cyclooxygenase signaling pathway and a typical workflow for evaluating the anti-inflammatory properties of chemical compounds.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: Experimental Workflow for Anti-inflammatory Drug Screening.
References
- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Hexahydro-1H-furo[3,4-c]pyrrole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Hexahydro-1H-furo[3,4-c]pyrrole, ensuring procedures are conducted in a safe and compliant manner.
Hazard Profile and Immediate Safety Precautions
This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[2]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Due to its irritant properties, this compound waste should be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with non-hazardous materials. It should be collected separately from other waste streams, especially incompatible chemicals. Keep it segregated from acids and oxidizing agents.
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the start date of waste accumulation and the specific hazards (e.g., "Irritant").
Step 3: On-site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging the final disposal of hazardous waste. They will have established procedures and licensed waste management contractors.
-
Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| CAS Number | 60889-32-9 |
| Molecular Weight | 113.16 g/mol |
| GHS Hazard Statements | H315, H319, H335 |
Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
